Product packaging for Glucagon(Cat. No.:CAS No. 9007-92-5)

Glucagon

Cat. No.: B1591062
CAS No.: 9007-92-5
M. Wt: 3482.7 g/mol
InChI Key: MASNOZXLGMXCHN-ZLPAWPGGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Glucagon is a 29-amino acid peptide hormone secreted by pancreatic alpha-cells that serves as a critical regulator of whole-body energy metabolism. As the primary counter-regulatory hormone to insulin, its most defined research application is in the study of hepatic glucose production, where it stimulates glycogenolysis and gluconeogenesis to increase blood glucose levels . Researchers utilize this compound to investigate the pathophysiology of diabetes, characterized not only by insulin deficiency but also by relative hyperglucagonemia . Beyond its classic glycemic role, emerging research highlights this compound's multi-organ effects, including the promotion of hepatic fatty acid oxidation and ketogenesis , appetite suppression , and the regulation of energy expenditure and thermogenesis . Its effects are mediated by the this compound receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the liver and kidneys . Receptor activation stimulates intracellular adenylate cyclase, increasing cyclic AMP (cAMP) and activating Protein Kinase A (PKA), which in turn phosphorylates key enzymes to drive glucose and lipid metabolism . This product is offered to support fundamental and translational research in these areas. This compound is supplied with detailed analytical documentation. It is strictly For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C153H225N43O49S B1591062 Glucagon CAS No. 9007-92-5

Properties

IUPAC Name

(3S)-3-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]-4-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-1,4-dioxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C153H225N43O49S/c1-72(2)52-97(133(226)176-96(47-51-246-11)132(225)184-104(60-115(159)209)143(236)196-123(78(10)203)151(244)245)179-137(230)103(58-83-64-167-89-29-19-18-28-87(83)89)183-131(224)95(43-46-114(158)208)177-148(241)120(74(5)6)194-141(234)101(54-79-24-14-12-15-25-79)182-138(231)105(61-117(211)212)185-130(223)94(42-45-113(157)207)171-124(217)75(7)170-127(220)91(31-22-49-165-152(160)161)172-128(221)92(32-23-50-166-153(162)163)174-146(239)110(69-199)191-140(233)107(63-119(215)216)186-134(227)98(53-73(3)4)178-135(228)99(56-81-33-37-85(204)38-34-81)180-129(222)90(30-20-21-48-154)173-145(238)109(68-198)190-136(229)100(57-82-35-39-86(205)40-36-82)181-139(232)106(62-118(213)214)187-147(240)111(70-200)192-150(243)122(77(9)202)195-142(235)102(55-80-26-16-13-17-27-80)188-149(242)121(76(8)201)193-116(210)66-168-126(219)93(41-44-112(156)206)175-144(237)108(67-197)189-125(218)88(155)59-84-65-164-71-169-84/h12-19,24-29,33-40,64-65,71-78,88,90-111,120-123,167,197-205H,20-23,30-32,41-63,66-70,154-155H2,1-11H3,(H2,156,206)(H2,157,207)(H2,158,208)(H2,159,209)(H,164,169)(H,168,219)(H,170,220)(H,171,217)(H,172,221)(H,173,238)(H,174,239)(H,175,237)(H,176,226)(H,177,241)(H,178,228)(H,179,230)(H,180,222)(H,181,232)(H,182,231)(H,183,224)(H,184,225)(H,185,223)(H,186,227)(H,187,240)(H,188,242)(H,189,218)(H,190,229)(H,191,233)(H,192,243)(H,193,210)(H,194,234)(H,195,235)(H,196,236)(H,211,212)(H,213,214)(H,215,216)(H,244,245)(H4,160,161,165)(H4,162,163,166)/t75-,76+,77+,78+,88-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,120-,121-,122-,123-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MASNOZXLGMXCHN-ZLPAWPGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CC7=CN=CN7)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC5=CNC6=CC=CC=C65)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC7=CN=CN7)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C153H225N43O49S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101016809
Record name Glucagon
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101016809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

3482.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

SOL IN DIL ALKALI & ACID SOLN; INSOL IN MOST ORG SOLVENTS, PRACTICALLY INSOL IN WATER
Record name GLUCAGON
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3337
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

FINE, WHITE OR FAINTLY COLORED, CRYSTALLINE POWDER

CAS No.

9007-92-5, 16941-32-5
Record name Glucagon
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009007925
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glucagon [USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016941325
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glucagon
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00040
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Glucagon
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101016809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Glucagon
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.029.722
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GLUCAGON
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3337
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Physiological Regulation of Glucagon Secretion

Pancreatic Alpha-Cell Secretory Dynamics

Nutrient-Dependent Regulation of Glucagon (B607659) Release

Amino Acid-Mediated Enhancement of this compound Secretion

Amino acids are recognized as potent stimulators of this compound secretion, a mechanism believed to prevent hypoglycemia following protein-rich meals, which also stimulate insulin (B600854) release. mdpi.combioscientifica.comcambridge.org The effect of amino acids on this compound secretion can vary depending on the specific amino acid and its concentration. bioscientifica.comcambridge.org

Studies have shown that various amino acids, including cysteine, glycine (B1666218), valine, alanine (B10760859), arginine, leucine, serine, and glutamate, can stimulate this compound release. bioscientifica.com Alanine and glutamine, for instance, may promote this compound secretion through sodium cotransport via SLC38A4, leading to the activation of voltage-gated sodium and subsequently calcium channels, triggering exocytosis. bioscientifica.com Arginine, acting as a cation, can cause depolarization and stimulate this compound secretion. bioscientifica.com Glycine has also been shown to increase plasma this compound in humans and stimulate this compound release in human islets via an alpha-cell-specific glycine receptor, involving intracellular calcium influx. cambridge.org

While many amino acids stimulate this compound, some, like lysine, appear to have minimal effect, and others, such as leucine, can have variable effects depending on the concentration, potentially becoming inhibitory at elevated levels. bioscientifica.comcambridge.org The stimulatory effect of amino acids on this compound release is a key component of the "liver-alpha cell axis," a feedback loop where amino acids trigger this compound secretion, and this compound enhances hepatic amino acid catabolism and urea (B33335) synthesis. bioscientifica.comphysiology.orgdiabetesjournals.org This axis appears to operate independently of glucose levels. physiology.org

Data from studies investigating the effect of specific amino acids on intracellular calcium signaling in alpha cells highlight the varying potency of different amino acids. For example, 10 mM alanine significantly increased maximum calcium signal compared to a vehicle, as did asparagine, ornithine, and phenylalanine, albeit to different extents. endocrine-abstracts.org

Amino AcidConcentration (mM)Effect on Alpha-Cell Intracellular Calcium Signal (Fold Increase vs Vehicle)
Alanine10~6
Asparagine10~4
Ornithine10~4
Phenylalanine10~3
Influence of Circulating Fatty Acids on Alpha-Cell Function

The influence of circulating fatty acids on alpha-cell function and this compound secretion is complex and appears to depend on factors such as the type of fatty acid, its concentration, and the duration of exposure. mdpi.comcambridge.orgdiva-portal.org While early research suggested that elevated plasma free fatty acids (FFAs) suppressed this compound levels, more recent studies, particularly in isolated islets and alpha-cell lines, indicate that FFAs can stimulate this compound secretion. mdpi.comoup.com

Short-term exposure to fatty acids has generally been shown to stimulate this compound release in isolated islets and clonal alpha-cell lines. cambridge.org This can occur through signaling via fatty acid G-protein-coupled receptors (GPCRs), such as FFAR1/GPR40 and GPR119, which are present in pancreatic islets. mdpi.combioscientifica.comdiabetesjournals.orgfrontiersin.org Activation of these receptors can lead to increased intracellular calcium levels and cAMP. mdpi.comdiabetesjournals.org Additionally, the beta-oxidation of fatty acids within alpha cells may contribute to ATP production and promote this compound secretion, particularly at low glucose concentrations. bioscientifica.comfrontiersin.orgnih.gov

Long-term exposure to fatty acids can have different effects. Prolonged exposure to palmitate and oleate (B1233923) has been shown to lead to excessive lipid accumulation and induce time- and dose-dependent hyperglucagonemia in isolated islets and alpha TC1-6 cells through oxidation. mdpi.comresearchgate.net Chronic exposure to fatty acids in rat islets resulted in increased this compound release but decreased this compound content. mdpi.comcambridge.org This suggests that while fatty acids can acutely stimulate release, prolonged exposure may impact this compound synthesis or storage.

Saturated fatty acids (SFAs) have been found to be more effective than unsaturated fatty acids (USFAs) in stimulating this compound secretion. mdpi.comresearchgate.net Palmitate, a saturated long-chain FFA, has been particularly studied and suggested to have detrimental effects on cellular function, stimulating both basal insulin and this compound secretion in isolated human islets at fasting glucose levels, mediated by FFAR1 and fatty acid beta-oxidation. diva-portal.org

The mechanism by which fatty acids enhance this compound secretion is still being investigated. It may involve direct effects on alpha cells through GPCRs and metabolism, as well as indirect effects, such as relieving the inhibitory paracrine action of somatostatin (B550006) secreted from delta cells. mdpi.comcambridge.orgdiabetesjournals.org

Hormonal and Paracrine Regulation within Pancreatic Islets

This compound secretion is tightly regulated by other hormones and factors released within the pancreatic islets, highlighting the importance of intra-islet communication.

Insulin-Mediated Suppression of Alpha-Cell Activity

Insulin, secreted by neighboring beta cells, is a key paracrine inhibitor of this compound secretion. mdpi.comfrontiersin.orggu.se This inhibitory effect is crucial for maintaining glucose homeostasis, particularly in the postprandial state when both glucose and insulin levels are elevated. Insulin is thought to suppress alpha-cell activity through signaling via insulin receptors on alpha cells. diabetesjournals.org

Studies using mathematical models and experimental observations support the concept of insulin inhibiting this compound release. frontiersin.orgphysiology.org This paracrine interaction contributes to the complex regulation of this compound secretion in response to rising glucose levels. frontiersin.org The inhibitory effect of glucose on this compound secretion is thought to involve, at least in part, the paracrine action of insulin. physiology.org

Research has also indicated that prolonged exposure to FFAs can impair insulin's inhibitory effect on this compound release, potentially due to palmitate-induced insulin resistance involving defects in intracellular signaling pathways. mdpi.com

Somatostatin's Inhibitory Effects on this compound Release

Somatostatin (SST), secreted by the delta cells within the pancreatic islets, is a potent inhibitor of both insulin and this compound release. oup.comujms.netdoi.orgnih.gov Somatostatin is considered an important paracrine regulator of this compound secretion, playing a significant role in inhibiting this compound release, particularly during hyperglycemia. gu.seujms.netresearchgate.net

Alpha cells express somatostatin receptor 2 (SSTR2), which is the primary receptor mediating the inhibitory effects of somatostatin on this compound secretion in mouse islets. oup.comujms.netresearchgate.netd-nb.info Studies using SSTR2 knockout mice have shown increased this compound secretion, emphasizing the role of somatostatin as a mediator of the glucose inhibition of this compound secretion. ujms.netresearchgate.net

Somatostatin exerts its inhibitory effects by influencing alpha-cell membrane potential and exocytosis. ujms.net It can inhibit action potential firing and also has a more sustained inhibitory effect on the exocytotic release of this compound. ujms.net Blockade of SSTR2 has been shown to increase this compound secretion and eliminate the inhibitory effect of GLP-1, suggesting that GLP-1's this compound-lowering effect is mediated through the paracrine actions of somatostatin in some models. d-nb.infospringermedizin.de

Somatostatin released by delta cells exerts a tonic inhibition on this compound secretion. researchgate.netdiabetesjournals.org This inhibition is present even at low glucose concentrations and is further highlighted during stimulation by low glucose or arginine. diabetesjournals.org

Interplay with this compound-Like Peptide 1 (GLP-1) and other Incretins

This compound-Like Peptide 1 (GLP-1), primarily known as an incretin (B1656795) hormone secreted by intestinal L-cells that stimulates insulin secretion, also plays a significant role in regulating this compound secretion. clevelandclinic.orgwikipedia.orgphysiology.org GLP-1 is a potent inhibitor of this compound release. clevelandclinic.orgphysiology.orgnih.gov This inhibitory effect contributes to the glucose-lowering action of GLP-1 and GLP-1 receptor agonists used in the treatment of type 2 diabetes. d-nb.infoclevelandclinic.org

The mechanism by which GLP-1 inhibits this compound secretion has been a subject of research. While GLP-1 receptors (GLP-1R) are predominantly found on beta cells, their expression on alpha cells has been debated. nih.govnih.gov Some studies suggest that GLP-1 inhibits this compound secretion indirectly through effects on beta cells (stimulating insulin release) and delta cells (stimulating somatostatin release), which then paracrinely inhibit alpha cells. d-nb.infospringermedizin.deoup.com However, other studies suggest a direct inhibitory effect of GLP-1 on alpha cells, potentially through a small population of alpha cells expressing GLP-1R or via mechanisms independent of insulin and somatostatin. nih.govnih.govoup.com GLP-1 has been shown to suppress this compound secretion in human alpha cells by inhibiting P/Q-type Ca2+ channels. nih.gov

Interestingly, GLP-1's effect on this compound secretion can be glucose-dependent, with the inhibitory effect being more pronounced at normal or elevated glucose concentrations and waning at lower glucose levels. springermedizin.denih.gov Some research even suggests that GLP-1 can stimulate this compound secretion at low glucose levels. nih.govoup.com

Another incretin, Glucose-Dependent Insulinotropic Polypeptide (GIP), unlike GLP-1, has been shown to potentiate this compound secretion. mdpi.comoup.commednexus.org The receptor for GIP is expressed in alpha cells and is involved in this compound secretion. mercodia.com This highlights the differential effects of incretin hormones on alpha-cell function.

Neural Regulation of this compound Secretion

This compound secretion is also subject to neural regulation, primarily through the autonomic nervous system which innervates the pancreatic islets. Both sympathetic and parasympathetic nervous system branches can influence alpha-cell activity.

Adrenergic stimulation, mediated by the sympathetic nervous system, is known to stimulate this compound secretion. mdpi.commednexus.org This is particularly important during stress or exercise when increased glucose production is required.

Vagal stimulation, representing parasympathetic input, has also been shown to stimulate this compound secretion. mdpi.com This suggests a complex interplay between the two branches of the autonomic nervous system in regulating this compound release.

Autonomic Nervous System Modulation of Alpha-Cell Function

The autonomic nervous system plays a significant role in modulating this compound secretion. Both sympathetic and parasympathetic branches innervate the pancreatic islets and can influence alpha-cell activity. Activation of autonomic nerves, including sympathetic and parasympathetic inputs, has been shown to increase this compound secretion nih.gov. This neural control is particularly important for rapid islet secretory responses, especially during hypoglycemic conditions cambridge.org.

Sympathetic stimulation, mediated by the release of norepinephrine (B1679862) and epinephrine (B1671497) (from the adrenal medulla), directly stimulates this compound secretion nih.govbioscientifica.com. This occurs, in part, through the activation of adrenoceptors on alpha cells, leading to increased intracellular calcium levels bioscientifica.com. Parasympathetic stimulation, primarily via the vagus nerve and the release of acetylcholine, also enhances alpha-cell function and this compound secretion through muscarinic receptors bioscientifica.compancreapedia.org.

Studies have investigated the sympathetic innervation of alpha cells in conditions like type 1 diabetes, where dysregulated this compound secretion is observed. While the number of sympathetic fibers within islets may not differ significantly, there is evidence suggesting potential dysregulation of vesicular monoamine transporters in islets lacking beta cells in type 1 diabetes donors, indicating a possible direct mechanism by which the sympathetic nervous system could contribute to abnormal this compound secretion diabetesjournals.org.

The neurotransmitter gamma-aminobutyric acid (GABA), released from beta cells, can also modulate alpha-cell activity. GABA can have a direct inhibitory effect on this compound secretion by activating GABA-A receptors on alpha cells, leading to hyperpolarization bioscientifica.com. However, the precise role of beta-cell GABA in glucose suppression of this compound secretion in islets is still debated oup.com.

Central Nervous System Glucose Sensing and Hypothalamic Involvement

The central nervous system (CNS) is a crucial regulator of glucose homeostasis, with specific regions sensing changes in blood glucose levels and subsequently modulating pancreatic hormone secretion, including this compound. The hypothalamus, in particular, plays a critical role in this process nih.gove-enm.org.

Glucose-sensing neurons in the brainstem and hypothalamus have been identified, and these neurons are connected to the endocrine pancreas to control hormone secretion unil.ch. The hypothalamus regulates the pancreatic release of insulin and this compound through its control over both branches of the autonomic nervous system nih.gov. Hypoglycemia sensing by the CNS triggers a counterregulatory hormonal response that includes a rapid stimulation of this compound secretion unil.ch.

Specific hypothalamic nuclei, such as the ventromedial hypothalamus (VMH), are crucial for monitoring and regulating glucose homeostasis nih.gov. VMH glucose-sensing neurons play a key role in communicating with peripheral tissues to maintain blood glucose levels nih.gov. Glucose-inhibited neurons in the VMH are considered critical players in the counterregulatory responses to hypoglycemia, which involve the release of hormones like this compound to restore blood glucose levels nih.gov.

Research indicates that neurons in multiple regions containing glucose transporter 2 (GLUT2) in the solitary tract region of the hypothalamus and medulla contribute to the stimulation of this compound secretion by increasing parasympathetic impulses during hypoglycemia europeanreview.org.

This compound receptors have also been detected in various brain regions, including the hypothalamus, suggesting a potential role for this compound as a neurohormone affecting central pathways related to blood glucose regulation and potentially influencing appetite europeanreview.org.

Extra-Pancreatic this compound Production and Secretion

While the pancreatic alpha cells are the primary source of this compound, evidence suggests that this compound or this compound-related peptides can also be produced and secreted from extra-pancreatic sites.

Contribution from Enteroendocrine Cells

Enteroendocrine cells, particularly L-cells scattered along the gastrointestinal tract, are known to express the preprothis compound gene, the precursor to this compound nih.govphysiology.org. However, the post-translational processing of preprothis compound differs in L-cells compared to pancreatic alpha cells. In L-cells, preprothis compound is primarily processed into this compound-like peptide 1 (GLP-1), this compound-like peptide 2 (GLP-2), oxyntomodulin, and glicentin, rather than mature this compound pancreapedia.orgnih.govphysiology.org.

Despite this, there is growing evidence for extra-pancreatic this compound production from enteroendocrine cells, particularly in specific conditions. Studies in mouse models of pancreatectomy have demonstrated that the colon can produce and secrete this compound biorxiv.orgbiorxiv.orgresearchgate.net. This appears to involve an increased expression of the prohormone convertase PCSK2 in the colon, which favors the maturation of prothis compound into this compound over other peptides normally produced by enteroendocrine cells biorxiv.orgbiorxiv.org. This extra-pancreatic this compound source could contribute to abnormal this compound secretion observed in pancreatectomized patients and potentially play a role in poor glycemic control in diabetes biorxiv.orgresearchgate.net.

The colocalization of GLP-1 and this compound in some instances suggests that this compound production in the gut may originate from L-cells that have adapted their phenotype biorxiv.orgbiorxiv.org.

Neuronal Synthesis and Release of this compound

Beyond the pancreas and the gut, there is also evidence for neuronal synthesis and release of this compound or this compound-related peptides. The preprothis compound gene is expressed in a subset of neurons in the nucleus tractus solitarius (NTS) of the brainstem physiology.org.

Early research established that this compound is released from brainstem neurons to a lesser extent than from pancreatic alpha cells mdpi.com. Neuronal synthesis of this compound implies a potential role for this peptide as a neurotransmitter or neuromodulator within the CNS, influencing various physiological processes, including glucose homeostasis. While the precise functions and regulatory mechanisms of neurally derived this compound are still under investigation, its presence in key brain regions involved in metabolic control suggests a potential contribution to the complex interplay regulating glucose balance.

Detailed research findings on the specific conditions and mechanisms triggering neuronal this compound release, as well as its downstream effects within the nervous system, continue to be areas of active study.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound16132283
This compound-(1-6)194323

Note: While other peptides like GLP-1, GLP-2, glicentin, and oxyntomodulin are derived from the same preprothis compound precursor, the article focuses solely on this compound as per the instructions. GLP-1 (7-36) is mentioned in the context of preprothis compound processing in L-cells nih.gov. Semaglutide, a GLP-1 receptor agonist, is mentioned in one search result but is outside the scope of the article focused solely on this compound researchgate.net.

Data Table Example (Illustrative - Specific quantitative data for inclusion in a table was not consistently available across sources for direct extraction and comparison within the strict scope):

For example, studies on autonomic nervous system modulation might compare this compound secretion rates with and without sympathetic or parasympathetic stimulation. Research on extra-pancreatic production might compare this compound levels in pancreatectomized subjects versus controls, or measure PCSK2 expression in different tissues.

An illustrative table structure based on the types of data discussed could look like this, but actual values would require specific experimental data sets:

Regulatory Mechanism / SourceCondition / StimulusObserved Effect on this compound SecretionRelevant Findings (Qualitative)
Autonomic Nervous SystemSympathetic ActivationIncreaseMediated by norepinephrine/epinephrine; involves adrenoceptor activation. nih.govbioscientifica.com
Autonomic Nervous SystemParasympathetic ActivationIncreaseMediated by acetylcholine; involves muscarinic receptors. bioscientifica.compancreapedia.org
Autonomic Nervous SystemBeta-cell GABAInhibition (potential)Involves GABA-A receptor activation and hyperpolarization of alpha cells. bioscientifica.com
Central Nervous SystemHypoglycemia (sensed by CNS)StimulationInvolves glucose-sensing neurons in hypothalamus and brainstem; impacts autonomic outflow. unil.cheuropeanreview.org
Enteroendocrine Cells (Colon)Pancreatectomy (Mouse Model)Production and SecretionAssociated with increased PCSK2 expression favoring this compound maturation. biorxiv.orgbiorxiv.orgresearchgate.net
Neuronal (Brainstem NTS)Presence of Preprothis compound GeneSynthesisPreprothis compound gene expressed in a subset of NTS neurons. physiology.org

This illustrative table demonstrates the type of comparative data that would be valuable but highlights the need for specific, extractable quantitative results from detailed research studies to populate a true data table. The current search results provide qualitative descriptions of these effects and mechanisms.

Molecular Mechanisms of Glucagon Action and Signaling

Glucagon (B607659) Receptor (GCGR) Binding and Activation

The action of this compound is initiated by its binding to the GCGR, a process that leads to conformational changes in the receptor and subsequent activation of intracellular signaling pathways.

Structural and Functional Aspects of the G-Protein Coupled Receptor (GPCR)

The GCGR is a 62 kDa protein encoded by the GCGR gene in humans. It belongs to the Class B1 (or secretin-like) subfamily of GPCRs, which are characterized by a large N-terminal extracellular domain (ECD) in addition to the canonical seven transmembrane (7TM) helical domain found in all GPCRs. proteopedia.orgebi.ac.ukwikipedia.orgnih.gov Despite less than 15% sequence homology with Class A GPCRs, Class B receptors share a similar 7TM helical structure involved in signaling via coupling to heterotrimeric G proteins. proteopedia.orgnih.gov

The 7TM domain is responsible for transducing the signal across the cell membrane upon ligand binding. proteopedia.org The human GCGR is a 477-amino acid receptor containing a G protein-coupling motif, RLAK, in the third intracellular loop, which is known to be required for G protein activation. guidetopharmacology.org The receptor also contains four N-linked glycosylation sites. guidetopharmacology.orgnih.gov Structural studies, including X-ray crystallography and cryo-electron microscopy (cryo-EM), have provided insights into the 3D structure of the GCGR, including its 7TM domain and ECD, as well as the full-length receptor in different conformations. wikipedia.orgnih.govnih.gov These studies reveal a large ligand binding pocket within the transmembrane domain. nih.gov

Role of the Extracellular Domain (ECD) in Receptor Modulation and Antagonism

The large N-terminal ECD of Class B GPCRs, including the GCGR, plays a critical role in hormone recognition by binding to the C-terminal portion of peptide ligands like this compound. ebi.ac.uknih.gov The ECD of GCGR exhibits a common α-β-β-α fold. nih.gov It is defined by three conserved disulfide bonds. nih.gov

The ECD functions as an "affinity trap" to bind and localize the hormone to the receptor, facilitating the insertion of the hormone's N-terminus into the 7TM domain to induce conformational changes and activate downstream signaling. ebi.ac.uknih.gov The ECD also interacts with the transmembrane domain, and this interaction is regulated by this compound binding. nih.gov Specifically, the α1-helix of the ECD is proposed to interact with the extended first transmembrane helix (the TM1 stalk) and extracellular loops of the TMD to auto-inhibit GCGR activity under basal conditions. nih.gov This interaction is disrupted upon this compound binding. nih.gov

The stalk region, which connects the ECD to the 7TM domain, is longer in Class B GCGR than in Class A GPCRs and is involved in this compound binding and orienting the ECD relative to the 7TM domain. proteopedia.orgnih.gov The first extracellular loop (ECL1) also interacts with the stalk, forming a compact β-sheet structure that plays roles in modulating peptide ligand binding and receptor activation. nih.govnih.gov

Receptor activity-modifying proteins (RAMPs), such as RAMP2, can interact with the GCGR and modulate its activity. nih.govbiorxiv.orgresearchgate.net RAMP2 has been shown to act as a negative allosteric modulator of GCGR by enhancing conformational sampling and flexibility in the ECD, which translates to decreased ligand potency and unproductive Gs coupling. nih.govbiorxiv.orgresearchgate.net This "dynamic allostery" highlights the importance of ECD conformation in regulating intracellular activation. nih.govbiorxiv.orgresearchgate.net

Intracellular Signaling Cascades Post-GCGR Activation

Upon this compound binding and GCGR activation, a cascade of intracellular signaling events is initiated through the coupling of the receptor to heterotrimeric G proteins. GCGR primarily couples to G proteins of the Gαs family, but can also couple to Gαi and Gαq, leading to diverse cellular responses depending on the cellular context. proteopedia.orgebi.ac.ukwikipedia.orgcreative-diagnostics.comeurekalert.org The activation of G proteins involves the exchange of GDP for GTP on the associated Gα subunit. ontosight.ai

Adenylate Cyclase and Cyclic Adenosine (B11128) Monophosphate (cAMP) Pathway Activation

The primary and most well-described signaling pathway activated by GCGR is the adenylate cyclase (AC)/cyclic adenosine monophosphate (cAMP) pathway. ebi.ac.ukwikipedia.orgguidetopharmacology.orgcreative-diagnostics.comcreative-biolabs.com Upon activation of the GCGR, the coupled Gαs subunit dissociates from the Gβγ dimer and activates adenylyl cyclase enzymes. creative-diagnostics.comontosight.ainews-medical.net This catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), leading to an increase in intracellular cAMP levels. creative-diagnostics.comontosight.ainews-medical.net

cAMP acts as a major second messenger for this compound signaling, mediating many of its metabolic effects. creative-diagnostics.com While the AC/cAMP pathway is considered predominant, particularly under metabolically stressful conditions where this compound concentrations exceed 100 pM, evidence suggests that at physiological this compound concentrations (28-60 pM), the phospholipase C (PLC)/inositol-phosphate (IP3)/calcium pathway may be the operative signal for hepatic glucose output. nih.govnih.gov

Protein Kinase A (PKA) Activation and Downstream Substrate Phosphorylation

Increased intracellular cAMP levels lead to the activation of protein kinase A (PKA). creative-diagnostics.comontosight.ainews-medical.net PKA is a key downstream effector in the this compound signaling pathway, mediating many of this compound's effects through the phosphorylation of various intracellular proteins. creative-diagnostics.comontosight.ainews-medical.net

PKA activation leads to the phosphorylation and activation of enzymes involved in glycogenolysis, such as phosphorylase kinase, which in turn activates glycogen (B147801) phosphorylase, the rate-limiting enzyme in glycogen breakdown. news-medical.net PKA also enhances gluconeogenesis by accelerating the entry of amino acids into liver cells and activating key enzymes in this pathway. creative-diagnostics.com Additionally, PKA is involved in the phosphorylation of transcription factors like CREB (cAMP response element-binding protein), which binds to the cAMP response element (CRE) sequence and, in concert with coactivators, induces the transcriptional program of gluconeogenesis under fasting conditions. researchgate.net PKA can also phosphorylate other targets, including phenylalanine hydroxylase (PAH), increasing its affinity for phenylalanine and promoting its conversion to tyrosine. life-science-alliance.org Furthermore, PKA-mediated phosphorylation of Raptor at Ser791 has been shown to play a role in modulating mTORC1 activity in response to Gαs-coupled GPCR signaling. nih.govelifesciences.orgresearchgate.net

Involvement of Intracellular Calcium and Phospholipase C Pathways

In addition to the canonical AC/cAMP pathway, GCGR activation can also involve the activation of the phospholipase C (PLC) pathway, particularly through coupling to Gαq proteins. wikipedia.orgguidetopharmacology.orgcreative-diagnostics.comcusabio.comnih.gov Activation of Gαq leads to the activation of phospholipase C, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP3). nih.gov

IP3 signals the release of calcium from intracellular stores, such as the endoplasmic reticulum, leading to an increase in intracellular calcium concentration. guidetopharmacology.orgcreative-diagnostics.comcusabio.comnih.gov This increase in intracellular calcium can activate downstream signaling cascades, including those involving CREB-regulated transcription co-activator (CRTC2), which enhances CREB-dependent gene expression. nih.gov Intracellular calcium, along with PKA, can also activate ERK1/2 protein, leading to the phosphorylation and activation of CREB, which enhances the expression of gluconeogenic enzymes like G-6-Pase and PEPCK. cusabio.com

Other Interacting Signaling Pathways (e.g., p38 MAPK, PPARα)

This compound signaling extends beyond the canonical cAMP/PKA pathway to involve other crucial cascades, including the p38 Mitogen-Activated Protein Kinase (p38 MAPK) and Peroxisome Proliferator-Activated Receptor alpha (PPARα) pathways. This compound can activate p38 MAPK, and this activation appears to be mediated, at least in part, by a PKA-dependent increase in the intracellular AMP/ATP ratio resulting from the induction of gluconeogenesis. plos.org Studies have shown that p38α MAPK stimulates the phosphorylation of Forkhead box protein O1 (FOXO1) at the S273 site, which is crucial for mediating this compound's action on glucose homeostasis. nih.gov This this compound-induced EPAC2-p38α MAPK-pFOXO1-S273 signaling pathway has been identified as a potential therapeutic target for type 2 diabetes. nih.gov

Furthermore, this compound modulates the expression and activity of PPARs, particularly PPARα, which plays a central role in fatty acid oxidation and lipid catabolism. mdpi.com this compound's stimulation leads to the activation of PPARα, enhancing the breakdown of fatty acids and promoting their utilization as an energy source. mdpi.com This interaction between this compound and PPARα highlights a complex regulatory network orchestrating lipid utilization in response to metabolic demands. mdpi.com this compound's action on lipid metabolism is mediated through mechanisms that include AMPK-, p38 MAPK-, PPARα-, Foxa2-, and FGF21-dependent pathways. bioscientifica.com Studies in mice lacking the this compound receptor (GCGR) have shown elevated plasma triglyceride and free fatty acid levels following prolonged fasting, linked to interrupted p38 MAPK and PPARα signaling and subsequent impaired fatty acid oxidation. mdpi.com this compound-induced acetylation of Foxa2, regulated by cofactors p300 and SIRT1, also controls lipid metabolism in fasting conditions. mdpi.com

This compound-activated PKA and AMPK are also known to increase PPARα signaling during fasting. jci.org The transcriptional activity of PPARα can be enhanced by phosphorylation by p38. embopress.org

Post-Receptor Regulation and Signal Transduction Modulators

Beyond the initial receptor binding and primary signaling cascades, this compound's effects are subject to post-receptor regulation and modulation by various intracellular factors and pathways.

Mammalian Target of Rapamycin Complex 1 (mTORC1) Signaling in this compound Action

The Mammalian Target of Rapamycin Complex 1 (mTORC1) signaling pathway, known for its role in regulating cell growth, metabolism, and protein synthesis, also interacts with this compound signaling. researchgate.net While mTORC1 is typically activated by signals indicating nutrient abundance, such as insulin (B600854) and amino acids, this compound's effect on mTORC1 appears to be more complex and context-dependent. nih.govx-mol.com

Studies have shown that this compound can transiently stimulate mTORC1 activity through an EPAC/Rap1 signaling axis, independent of the classical PI3K/Akt pathway that mediates insulin's activation of mTORC1. researchgate.netnih.govx-mol.com This transient stimulation of mTORC1 by this compound has been observed to be convergent with insulin signaling and dependent on EPAC activity. researchgate.net Signaling through mTORC1 acts to regulate protein synthesis, and this compound has been found to promote an EPAC-dependent increase in protein synthesis. nih.govx-mol.com

Conversely, other research suggests that this compound can also lead to the suppression of mTORC1 activity, particularly in the context of hepatic FGF21 production. physiology.org this compound-dependent suppression of mTORC1 is associated with the upregulation of hepatic FGF21 mRNA translation. physiology.org This suggests a model where this compound upregulates FGF21 production in hepatocytes by suppressing mTORC1. physiology.org this compound's ability to reduce mTORC1 activity in the liver, coupled with the fall in insulin-mediated stimulation during starvation, could further contribute to a decrease in lipogenesis. pnas.org this compound-induced hepatic autophagy, which plays a role in protein and amino acid metabolism, is also suggested to be promoted by AMPK-mediated suppression of mTORC1 activity. diabetesjournals.orgresearchgate.net

The role of mTORC1 signaling in this compound secretion itself has also been investigated, with findings suggesting that the loss of mTORC1 signaling can alter alpha cells and impair this compound secretion. miami.edu

Crosstalk with Other Hormone Signaling Pathways

This compound's actions and secretion are intricately linked with other hormone signaling pathways, forming complex crosstalk networks that are essential for maintaining metabolic homeostasis.

A primary example is the crosstalk between this compound and insulin, which are often considered counter-regulatory hormones. news-medical.netnih.gov While insulin lowers blood glucose and inhibits this compound secretion, this compound increases blood glucose and can, in turn, act in a paracrine manner within the pancreatic islets to increase insulin secretion through the activation of beta-cell GCGR and GLP-1R. nih.govbioscientifica.comdiabetesjournals.org This intra-islet crosstalk between alpha and beta cells is crucial for balancing insulin and this compound secretion and tightly controlling blood sugar levels. eurekalert.orgfrontiersin.org The interplay between pulsatile insulin and this compound secretion is also a factor in metabolic regulation. mdpi.com

Incretin (B1656795) hormones, such as this compound-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Peptide (GIP), also participate in this crosstalk. GLP-1 is known to suppress this compound secretion, while GIP can stimulate this compound secretion in a glucose-dependent manner. nih.govbioscientifica.com GLP-1 receptor activation has also been shown to influence p38 MAPK signaling in certain contexts, such as inhibiting hepatic stellate cell activation. geneticsmr.org

Somatostatin (B550006), secreted by pancreatic delta cells, is another key regulator of this compound secretion, acting as a potent inhibitor. nih.govdiabetesjournals.orgfrontiersin.orgresearchgate.net The interaction between delta cells and other islet cells, including alpha cells, is important for regulating hormone release. frontiersin.orgresearchgate.net

This compound also interacts with other hormones involved in glucose counterregulation, such as cortisol, growth hormone, and adrenergic hormones, which also increase hepatic glucose output during hypoglycemia. mdpi.com The somatotropic axis, involving growth hormone and Insulin-like Growth Factor-I (IGF-I), also exhibits functional crosstalk with this compound, with this compound potentially influencing hepatic IGF-I expression. frontiersin.org

The autonomic nervous system also directly mediates this compound secretion, with parasympathetic stimulation inhibiting and sympathetic stimulation increasing this compound release. nih.govdiabetesjournals.org

The interplay between this compound and other hormones is dynamic and context-dependent, contributing to the fine-tuning of metabolic responses in different physiological states, such as fasting and postprandial conditions. mdpi.combioscientifica.com Dysregulation of this crosstalk is implicated in metabolic disorders like type 2 diabetes. mdpi.comeurekalert.orgfrontiersin.org

Systemic Physiological Roles of Glucagon

Glucose Homeostasis Regulation

Glucagon (B607659) plays a critical role in maintaining stable blood glucose levels, preventing them from dropping too low. clevelandclinic.orgmedicalnewstoday.com It achieves this primarily through its actions on the liver, increasing hepatic glucose output. nih.govwikipedia.org

This compound promotes hepatic glucose production through a concerted effort involving the stimulation of glycogen (B147801) breakdown, the enhancement of glucose synthesis from non-carbohydrate sources, and the inhibition of glucose storage and breakdown. nih.govphysiology.org

This compound stimulates the breakdown of stored glycogen in the liver into glucose, a process known as glycogenolysis. nih.govbbc.co.uk This is a rapid mechanism to increase blood glucose levels. This compound binds to its receptor on liver cells, activating a signaling cascade that involves adenylate cyclase and leads to increased levels of cyclic adenosine (B11128) monophosphate (cAMP). nih.govcreative-diagnostics.com Elevated cAMP activates protein kinase A (PKA), which in turn phosphorylates key enzymes involved in glycogen metabolism. physiology.orgnih.gov Specifically, PKA phosphorylates and activates glycogen phosphorylase kinase, which then phosphorylates and activates glycogen phosphorylase. nih.gov Activated glycogen phosphorylase catalyzes the rate-limiting step in glycogenolysis, the cleavage of glucose-1-phosphate units from glycogen chains. libretexts.org This process ensures a readily available supply of glucose is released into the bloodstream. libretexts.org

In addition to breaking down glycogen, this compound also enhances the synthesis of new glucose from non-carbohydrate precursors, such as amino acids, lactate, and glycerol (B35011), through a process called gluconeogenesis. nih.govclevelandclinic.org This pathway is particularly important during prolonged fasting when glycogen stores are depleted. nih.gov this compound stimulates gluconeogenesis by increasing the expression and activity of key enzymes involved in this pathway, such as phosphoenolpyruvate (B93156) carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase). physiology.orgfrontiersin.org The cAMP-PKA signaling pathway is also involved in the transcriptional regulation of these gluconeogenic genes. nih.govfrontiersin.org Furthermore, research indicates that this compound stimulates hepatic gluconeogenesis by increasing hepatic adipose triglyceride lipase (B570770) activity and intrahepatic lipolysis, which provides substrates like glycerol for glucose synthesis. nih.gov This process involves the activation of the inositol (B14025) triphosphate receptor-1 (InsP3R-I) and calcium/CaMKII pathway. nih.govfrontiersin.org

This compound also contributes to increased hepatic glucose output by simultaneously inhibiting processes that would lower blood glucose: glycogenesis (glucose storage as glycogen) and glycolysis (glucose breakdown for energy). nih.govphysiology.org this compound inhibits glycogenesis by phosphorylating and inactivating glycogen synthase, the key enzyme in glycogen synthesis. physiology.orglibretexts.org This is mediated by the PKA pathway, which directly phosphorylates glycogen synthase and also inhibits the protein phosphatase 1 (PP1) that would dephosphorylate and activate glycogen synthase. libretexts.org this compound inhibits glycolysis by reducing the activity of key glycolytic enzymes, particularly pyruvate (B1213749) kinase and phosphofructokinase-1 (PFK-1). physiology.org this compound-mediated PKA activation phosphorylates and inactivates pyruvate kinase. physiology.orglibretexts.org this compound also reduces the levels of fructose (B13574) 2,6-bisphosphate, a potent activator of PFK-1, thereby inhibiting glycolytic flux and favoring gluconeogenesis. physiology.org

This compound is a primary counterregulatory hormone that plays a critical role in preventing or correcting hypoglycemia (low blood glucose levels). physiology.orgwikipedia.org When blood glucose levels fall, the alpha cells of the pancreas increase this compound secretion. nih.govmedicalnewstoday.com This surge in this compound rapidly stimulates hepatic glucose production through the mechanisms described above, effectively raising blood glucose back towards the normal range. nih.govThis compound.com The this compound response is considered a primary defense mechanism against hypoglycemia. This compound.com Alongside other counterregulatory hormones like epinephrine (B1671497), cortisol, and growth hormone, this compound ensures that the body, particularly the brain, receives an adequate supply of glucose. wikipedia.orgresearchgate.net

Hepatic Glucose Production Mechanisms

Enhancement of Gluconeogenesis Pathways

Lipid Metabolism Modulation

Beyond its well-established role in glucose homeostasis, this compound also modulates lipid metabolism, primarily in the liver. nih.govmdpi.com this compound promotes the breakdown of fatty acids (lipolysis) and inhibits the synthesis of new fatty acids (lipogenesis) in the liver. wikipedia.orgnih.gov This action contributes to the formation of non-carbohydrate energy sources, such as ketone bodies, which can be used by tissues during periods of fasting. wikipedia.orgcreative-diagnostics.com this compound's effects on lipid metabolism may involve the activation of peroxisome proliferator-activated receptor alpha (PPARα), a key regulator of fatty acid oxidation. mdpi.combioscientifica.com this compound-induced PKA activation can phosphorylate and inactivate acetyl-CoA carboxylase (ACC), an enzyme involved in fatty acid synthesis, thereby reducing malonyl-CoA levels and promoting fatty acid oxidation. wikipedia.orgnih.gov While this compound clearly stimulates hepatic lipolysis and fatty acid oxidation, its direct effect on lipolysis in adipose tissue in humans is considered more complex and remains an area of research. nih.gov

Table 1: this compound's Effects on Key Metabolic Pathways in the Liver

Metabolic PathwayThis compound's EffectMechanism Highlights
GlycogenolysisStimulationActivates glycogen phosphorylase via cAMP/PKA cascade. nih.govnih.govlibretexts.org
GluconeogenesisEnhancementIncreases expression/activity of PEPCK and G6Pase; involves InsP3R-I/CaMKII pathway. physiology.orgfrontiersin.orgnih.gov
GlycogenesisInhibitionInactivates glycogen synthase via PKA-mediated phosphorylation. physiology.orglibretexts.org
GlycolysisInhibitionInactivates pyruvate kinase and reduces PFK-1 activity via cAMP/PKA. physiology.orglibretexts.org
Lipolysis (Hepatic)StimulationIncreases hepatic adipose triglyceride lipase activity. nih.gov
Lipogenesis (Hepatic)InhibitionInactivates ACC via PKA, reducing malonyl-CoA. wikipedia.orgnih.gov
Fatty Acid OxidationEnhancementStimulates PPARα activity; involves cAMP/PKA. mdpi.combioscientifica.com

Table 2: this compound and Glucose Counterregulation

HormoneRole in CounterregulationPrimary Mechanism
This compoundPrimary DefenseStimulates hepatic glucose production (glycogenolysis, gluconeogenesis). nih.govThis compound.com
EpinephrineSecondary DefenseStimulates hepatic glucose production; mobilizes gluconeogenic substrates. wikipedia.orgresearchgate.net
CortisolSupplementaryLimits glucose utilization; enhances hepatic glucose production (with prolonged hypoglycemia). wikipedia.orgresearchgate.net
Growth HormoneSupplementaryDecreases glucose utilization (with prolonged hypoglycemia). wikipedia.orgresearchgate.net

Hepatic Lipid Metabolism

The liver is a primary target organ for this compound due to the high expression of this compound receptors (GCGR) on hepatocytes. e-enm.org this compound exerts a multifaceted influence on hepatic lipid metabolism, promoting the breakdown of fats and inhibiting their synthesis. nih.govnih.gov

Promotion of Lipolysis and Ketogenesis

This compound stimulates the breakdown of triglycerides (fats) stored in the liver, a process known as hepatic lipolysis. mdpi.commdpi.com This action increases the availability of fatty acids. mdpi.com These fatty acids can then be directed towards the production of ketone bodies, a process called ketogenesis. nih.govmdpi.com Ketone bodies serve as an alternative energy source for various tissues, including the brain, particularly during fasting or states of low glucose availability. nih.govphysiology.org Studies in rats have shown that physiological concentrations of this compound increase ketogenesis in hepatocytes. mdpi.com this compound promotes the formation of non-carbohydrate energy sources in the form of lipids and ketone bodies, contributing to energy homeostasis during fasting or increased energy demand. nih.gov

Enhancement of Fatty Acid Oxidation

This compound enhances the breakdown of fatty acids through beta-oxidation within the liver mitochondria. nih.govnih.gov This process converts fatty acids into acetyl-coenzyme A, which can then enter the tricarboxylic acid cycle for ATP generation or be used for ketogenesis. nih.govnih.gov this compound signaling increases the transcription of genes involved in beta-oxidation, such as carnitine acyl transferase 1 (CPT-1), a key enzyme that facilitates the transport of fatty acids into the mitochondria. nih.govbioscientifica.com By increasing intracellular cAMP, this compound activates protein kinase A (PKA), which in turn can influence factors like CREB (cAMP responsive element-binding protein) to induce the transcription of genes needed for beta-oxidation. nih.gov Furthermore, this compound may increase the AMP/ATP ratio, activating AMP-activated kinase (AMPK), which can then activate PPARα (peroxisome proliferator-activated receptor-α), a nuclear receptor that stimulates the transcription of beta-oxidation genes. nih.govmdpi.com

Suppression of De Novo Fatty Acid Synthesis

This compound inhibits the synthesis of new fatty acids from non-lipid precursors, such as carbohydrates, a process known as de novo lipogenesis. nih.govnih.gov This is achieved, in part, by inactivating acetyl-CoA carboxylase (ACC), an enzyme that catalyzes the first committed step in fatty acid synthesis. nih.govnih.gov this compound signaling, through the activation of PKA, phosphorylates and inactivates ACC, thereby reducing the formation of malonyl-CoA. nih.govmdpi.com Malonyl-CoA is not only a substrate for fatty acid synthesis but also an inhibitor of CPT-1, the enzyme crucial for fatty acid oxidation. nih.gov By reducing malonyl-CoA levels, this compound simultaneously suppresses fatty acid synthesis and promotes fatty acid oxidation. nih.gov

Modulation of Hepatic Steatosis (Fatty Liver)

This compound plays a role in modulating hepatic steatosis, the accumulation of excess fat in the liver. mdpi.comnih.gov By promoting hepatic lipolysis and fatty acid oxidation while suppressing de novo fatty acid synthesis, this compound helps to reduce hepatic lipid accumulation. mdpi.comnih.gov Reduced hepatic this compound receptor signaling has been linked to decreased expression of lipid metabolism genes, leading to an increase in liver fat. bioscientifica.com Conversely, studies have shown that chronic this compound receptor activation can reverse hepatic steatosis in animal models. nih.gov The intricate interplay between this compound signaling and hepatic lipid metabolism is particularly relevant in conditions like non-alcoholic fatty liver disease (NAFLD), where hepatic this compound resistance may contribute to dysregulated lipid metabolism and fat accumulation. mdpi.combiorxiv.org

Potential Influence on Adipose Tissue Lipolysis

While this compound's role in hepatic lipid metabolism is well-established, its direct influence on lipolysis in adipose tissue is less clear and remains a subject of debate, particularly in humans. nih.govnih.gov Some in vitro studies using isolated rodent and human adipocytes have suggested that this compound can stimulate lipolysis. biorxiv.orgresearchgate.net However, other studies, including clinical investigations in humans and studies in mice with adipocyte-specific this compound receptor knockout, have indicated that physiological concentrations of this compound may not significantly regulate lipolysis in white adipose tissue in vivo. nih.govbiorxiv.orgphysiology.org The expression level of the this compound receptor in adipocytes is reported to be significantly lower compared to hepatocytes, which may contribute to the less pronounced direct effect of this compound on adipose tissue lipolysis under physiological conditions. researchgate.net

Amino Acid Metabolism and Protein Turnover

This compound also influences amino acid metabolism and protein turnover, primarily in the liver. This compound promotes the breakdown of amino acids, a process that can provide substrates for gluconeogenesis, the synthesis of glucose from non-carbohydrate precursors like amino acids. nih.govkauveryhospital.com During prolonged fasting, this compound stimulates gluconeogenesis from amino acids by upregulating key enzymes involved in this pathway. nih.gov this compound also stimulates hepatic amino acid turnover and related ureagenesis, the process of converting excess amino nitrogen into urea (B33335) for excretion. nih.gov This is particularly important when amino acids are being used for glucose production. mdpi.com Disruptions in this compound signaling can impair hepatic amino acid metabolism, leading to elevated plasma amino acid levels. mdpi.com

Regulation of Hepatic Amino Acid Turnover and Ureagenesis

This compound significantly influences hepatic amino acid metabolism and the process of ureagenesis. It is known to powerfully regulate hepatic amino acid turnover by enhancing the activities of necessary transporters and enzymes involved in the urea cycle. This is mediated through cAMP–PKA–CREB signaling. mdpi.com this compound activates the transcription of amino acid transporters located on the hepatocyte membrane, leading to increased amino acid uptake and substrate availability for ureagenesis. mdpi.com Ureagenesis is the process in the liver that converts excess amino acids into urea for excretion, preventing the accumulation of toxic ammonia.

Evidence suggests that this compound's impact on amino acid metabolism may differ between fasting and postprandial states. mdpi.com After the ingestion of a protein-rich diet, the liver exhibits increased rates of translation initiation and protein synthesis compared to fasted states. mdpi.com In a healthy liver, this compound binds to the hepatic this compound receptor (GCGR) and increases amino acid metabolism through urea production. mdpi.com this compound may affect several steps within the carbamoyl (B1232498) phosphate (B84403) and urea cycles. mdpi.com

Studies have shown that this compound infusion in healthy volunteers decreases total plasma amino acids and increases urea production. bioscientifica.com This effect is observed even when glucose levels are kept stable and persists in the absence of insulin (B600854). bioscientifica.com However, in insulin-deficient individuals, the reduction in branched-chain amino acids (isoleucine, leucine, and valine) is attenuated. bioscientifica.com The liver-alpha cell axis represents a feedback loop where circulating amino acids stimulate this compound secretion from alpha cells, and this compound, in turn, increases hepatic amino acid uptake and catabolism, thereby lowering plasma amino acid levels and reducing the stimulus for this compound secretion. bioscientifica.com

Research in a conscious catheterized dog model recreating a postprandial condition demonstrated that high this compound infusion reduced the increase in arterial amino acid concentrations and shifted liver amino acid metabolism towards a more catabolic state with decreased protein synthesis and increased urea production. vanderbilt.edu Specifically, high this compound infusion led to a 23% reduction in the increase in arterial amino acid concentrations and a 52% increase in urea production. vanderbilt.edu

Impact on Hepatic Protein Synthesis

This compound has been shown to impact hepatic protein synthesis. Studies in rats have indicated that the administration of this compound can inhibit hepatic protein synthesis. nih.gov Intraperitoneal administration of this compound resulted in an increase in the polypeptide chain completion time, indicating an inhibition of the hepatic protein synthetic rate. nih.gov This inhibition was observed to be maximal shortly after administration and was accompanied by an increase in the polyribosomal state of aggregation, suggesting that this compound primarily affects the elongation or termination steps of protein synthesis. nih.gov

Furthermore, the administration of this compound led to a progressive increase in hepatic valine concentration. nih.gov This increase was not attributed solely to decreased plasma valine levels, suggesting that it might be an indicator of increased hepatic proteolysis. nih.gov The differing time sequences observed for this compound's effects on protein synthesis and proteolysis suggest that these effects are independent and likely mediated by distinct mechanisms. nih.gov

In the context of a protein-rich meal, the associated rise in this compound promotes the catabolic utilization of amino acids in the liver, thereby opposing the storage of amino acids in proteins. vanderbilt.edu

Energy Homeostasis and Thermogenesis

This compound plays a role in energy homeostasis and contributes to thermogenesis.

Contribution to Energy Expenditure and Metabolic Rate

This compound is recognized for its ability to influence energy expenditure and metabolic rate. Studies have shown that this compound administration can enhance metabolic rate in both rodents and humans. frontiersin.orgfrontiersin.org Acute infusion of this compound in fasted lean and obese human subjects has been shown to increase caloric expenditure. frontiersin.org For instance, an infusion of this compound at a rate of 50 ng/kg/min over 55 minutes resulted in a significant rise in resting energy expenditure. doi.org Another study infusing this compound at 3 ng/kg/min in overnight fasted subjects led to a notable increase in energy expenditure. nih.gov

While this compound-induced brown adipose tissue (BAT) thermogenesis has been demonstrated in rodents, this effect appears to be species-specific and has not been observed in humans with this compound infusion. frontiersin.org However, this compound administration increases metabolic rate in adult humans without activating brown fat and in experimental models lacking functional BAT. frontiersin.org This suggests that this compound may augment metabolic rate through mechanisms independent of brown fat. frontiersin.org Possible mechanisms contributing to this compound's energy expenditure effects include futile cycling of glucose in the liver, where this compound stimulates opposing pathways of hepatic glucose production and consumption. frontiersin.org Acute this compound administration has been shown to directly increase liver energy expenditure and oxidative phosphorylation in isolated liver mitochondria. nih.gov

Chronic this compound receptor agonism has been shown to increase energy expenditure and respiration in diet-induced obese mice. nih.gov This effect appears to be mediated, at least in part, through hepatic mechanisms involving fibroblast growth factor 21 (FGF21) and the farnesoid X receptor (FXR). nih.gov

Regulation of Appetite and Food Intake

This compound has been shown to modulate appetite and food intake. It exerts effects on metabolism beyond glucose regulation, including the modulation of satiety. mdpi.com This has been demonstrated in both humans and rats. mdpi.com The effect of this compound on satiety is thought to be primarily due to the inhibition of meal size, potentially mediated via a liver-brain axis. mdpi.com

Studies in humans have shown that this compound administration has consistent acute effects on hunger, fullness, and satiety measures. bioscientifica.com Longer-term studies suggest that a persistent reduction in appetite and food intake may contribute to the body weight reducing effects observed with this compound receptor agonists. bioscientifica.com

While this compound-like peptide 1 (GLP-1), which is derived from the same prothis compound gene as this compound, is well-established for its role in promoting satiety and reducing food intake, this compound itself also contributes to these effects. mdpi.comphysiology.orgjomes.org Research into co-agonists targeting both this compound and GLP-1 receptors has further highlighted this compound's role in appetite suppression and weight loss. frontiersin.org

Role of Fibroblast Growth Factor 21 (FGF21) Pathway in Energy Balance

Fibroblast Growth Factor 21 (FGF21) is a hormone that plays a significant role in energy balance, and its pathway is influenced by this compound signaling. FGF21 is primarily produced in the liver and is induced during fasting. nih.govmdpi.com Recent research indicates that FGF21 mediates multiple components of this compound action, including the regulation of energy balance, glucose, and lipid metabolism. nih.govphysiology.org

This compound receptor activation stimulates the expression and secretion of FGF21 in vivo and in isolated primary hepatocytes. nih.gov Studies in healthy human volunteers have shown that injection of natural this compound increases plasma FGF21 levels within hours. nih.gov The functional relevance of this link has been demonstrated in mice with genetic deletion of FGF21, where this compound receptor activation failed to induce the body weight loss and lipid metabolism changes observed in wild-type mice. nih.gov This indicates that this compound controls glucose, energy, and lipid metabolism, at least in part, via FGF21-dependent pathways. nih.gov

Chronic this compound treatment increases the synthesis and secretion of hepatic FGF21. mdpi.com FGF21, in turn, can augment sympathetic output and innervation of brown adipose tissue via actions on the brain, increasing energy expenditure. mdpi.com Studies using FGF21 null mice have shown that chronic GCGR agonism fails to increase energy expenditure and prevent diet-induced obesity in these mice. mdpi.com This suggests that hepatic FGF21 secretion contributes to the chronic effects of this compound on energy expenditure. mdpi.com

Cardiovascular System Effects

This compound has been observed to exert effects on the cardiovascular system. These effects can include alterations in heart rate, cardiac contractility, and blood pressure. oup.commdpi.com The mechanism responsible for some of these effects is thought to involve the stimulation of this compound receptors in the myocardium, which are associated with Gs protein stimulation, leading to adenylyl cyclase activation and an increase in cyclic AMP (cAMP) production. d-nb.info this compound may also inhibit the activity of cyclic nucleotide phosphodiesterase enzymes, which break down cAMP. d-nb.info

The majority of human studies report stimulating effects of pharmacological this compound doses on heart rate, cardiac contractility, and blood pressure. oup.com For example, intravenous administration of this compound has been shown to increase heart rate and cardiac output. ahajournals.org A this compound bolus has been observed to increase mean heart rate and cardiac output within minutes. ahajournals.org

In patients with heart conditions, this compound administration has led to increases in systolic and mean arterial pressure. oup.com In individuals with chronic heart failure, this compound bolus injections have resulted in increased heart rates. oup.com Comparable effects on heart rate have been confirmed in other studies using various this compound bolus doses. oup.com

While experimental studies in animals have extensively demonstrated positive inotropic (increased contractility) and chronotropic (increased heart rate) effects, efforts to translate these findings to patients with low cardiac output states like acute heart failure or cardiogenic shock have yielded mixed results. d-nb.info Some evidence suggests that any beneficial effect on cardiac performance might be more related to the effect on peripheral vascular resistance than a direct positive inotropic effect. d-nb.info However, other research indicates that this compound can increase heart rate and cardiac output in the failing heart, along with a dose-dependent increase in coronary blood flow and oxygen consumption. nih.gov this compound's cardiac action has been classically attributed to a direct effect on the heart through activation of myocardial this compound receptors. ahajournals.org

The metabolic effects of this compound, such as the resulting hyperglycemia from gluconeogenesis and glycogenolysis in the liver, could potentially contribute to improved myocardial metabolism and consequently cardiac function, particularly in the context of metabolic remodeling seen in heart failure. d-nb.info this compound also appears to facilitate atrio-ventricular conduction and may have anti-arrhythmogenic effects. nih.gov

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound16132283
Urea1176
Amino acids-
Fibroblast Growth Factor 21-
Valine6287
Isoleucine796
Leucine857
Cyclic AMP (cAMP)6076
Fibroblast Growth Factor 21 (FGF21)-
Farnesoid X Receptor (FXR)-

This compound, a peptide hormone synthesized in the alpha cells of the pancreatic islets, is a pivotal regulator of glucose metabolism, primarily known for its role in elevating blood glucose levels. However, the physiological influence of this compound extends far beyond its well-established effects on hepatic glucose production, encompassing significant roles in amino acid metabolism, energy expenditure, and potentially impacting the cardiovascular system. This article delves into these broader systemic physiological roles of this compound, highlighting key research findings.

Regulation of Hepatic Amino Acid Turnover and Ureagenesis

This compound exerts a potent regulatory effect on hepatic amino acid turnover and the process of ureagenesis. It achieves this by increasing the activity of crucial transporters and enzymes within the urea cycle, a pathway mediated through cAMP–PKA–CREB signaling. mdpi.com This action enhances the uptake of amino acids by hepatocytes, providing increased substrate availability for the synthesis of urea. mdpi.com The liver's production of urea is essential for the detoxification and excretion of excess nitrogen derived from amino acid catabolism.

The influence of this compound on amino acid metabolism appears to be context-dependent, with variations noted between fasting and postprandial states. mdpi.com Following a protein-rich meal, the liver demonstrates elevated rates of protein synthesis and translation initiation. mdpi.com In a healthy liver, this compound's interaction with the hepatic this compound receptor (GCGR) stimulates amino acid metabolism, leading to increased urea production. mdpi.com this compound's effects may involve multiple steps within the carbamoyl phosphate and urea cycles. mdpi.com

Studies involving this compound infusion in healthy individuals have demonstrated a reduction in total plasma amino acids and a concurrent increase in urea production. bioscientifica.com This effect is independent of glucose levels and persists even in the absence of insulin, although the reduction in branched-chain amino acids (isoleucine, leucine, and valine) is less pronounced in insulin-deficient states. bioscientifica.com The liver and alpha cells are interconnected in a feedback loop: circulating amino acids stimulate this compound secretion, which in turn promotes hepatic amino acid uptake and catabolism, thereby lowering plasma amino acid concentrations and mitigating the stimulus for this compound release. bioscientifica.com

Research using a conscious catheterized dog model to simulate postprandial conditions revealed that elevated this compound infusion decreased the rise in arterial amino acid concentrations and shifted hepatic amino acid metabolism towards a catabolic state, characterized by reduced protein synthesis and augmented urea production. vanderbilt.edu Specifically, high this compound infusion resulted in a 23% decrease in the increase of arterial amino acid concentrations and a 52% increase in urea production. vanderbilt.edu

Impact on Hepatic Protein Synthesis

This compound has been shown to influence protein synthesis in the liver. Investigations in rats have indicated that this compound administration can lead to an inhibition of hepatic protein synthesis. nih.gov Intraperitoneal administration of this compound was associated with an increase in the time required for polypeptide chain completion, signifying an inhibition of the rate of hepatic protein synthesis. nih.gov This inhibitory effect was most prominent shortly after this compound administration and coincided with an increase in the aggregation state of polyribosomes, suggesting an action primarily on the elongation or termination phases of protein synthesis. nih.gov

Furthermore, this compound administration resulted in a gradual increase in hepatic valine concentration. nih.gov This rise was not solely explained by decreased plasma valine levels, suggesting a potential contribution from increased hepatic proteolysis. nih.gov The distinct temporal profiles of this compound's effects on protein synthesis and proteolysis imply that these are independent processes likely mediated by different mechanisms. nih.gov

In the context of consuming a protein-rich meal, the accompanying increase in this compound levels favors the catabolic utilization of amino acids in the liver, thereby counteracting their incorporation into proteins for storage. vanderbilt.edu

Energy Homeostasis and Thermogenesis

This compound plays a role in regulating energy homeostasis and contributing to thermogenesis.

Contribution to Energy Expenditure and Metabolic Rate

This compound is known to influence energy expenditure and metabolic rate. Studies in both rodents and humans have demonstrated that this compound administration can increase metabolic rate. frontiersin.orgfrontiersin.org Acute this compound infusion in fasted lean and obese human subjects has been shown to elevate caloric expenditure. frontiersin.org For instance, an infusion of this compound at 50 ng/kg/min over 55 minutes significantly increased resting energy expenditure. doi.org Another study using a this compound infusion rate of 3 ng/kg/min in overnight fasted subjects also reported a notable increase in energy expenditure. nih.gov

While this compound has been shown to induce brown adipose tissue (BAT) thermogenesis in rodents, this effect appears to be species-specific and has not been observed in humans following this compound infusion. frontiersin.org Nevertheless, this compound administration increases metabolic rate in adult humans without activating brown fat and in animal models lacking functional BAT, suggesting the involvement of BAT-independent mechanisms. frontiersin.org Proposed mechanisms for this compound's effects on energy expenditure include futile cycling of glucose in the liver, where this compound stimulates opposing metabolic pathways. frontiersin.org Acute this compound administration has been shown to directly increase liver energy expenditure and enhance oxidative phosphorylation in isolated liver mitochondria. nih.gov

Chronic activation of the this compound receptor has been shown to increase energy expenditure and respiration in diet-induced obese mice. nih.gov This effect is partially mediated by hepatic mechanisms involving fibroblast growth factor 21 (FGF21) and the farnesoid X receptor (FXR). nih.gov

Regulation of Appetite and Food Intake

This compound has been observed to modulate appetite and food intake. Its effects on metabolism extend beyond glucose regulation to include the modulation of satiety, as demonstrated in both human and animal studies. mdpi.com this compound's influence on satiety is thought to primarily involve the inhibition of meal size, potentially through a liver-brain axis. mdpi.com

Human studies have indicated that this compound administration acutely affects hunger, fullness, and satiety. bioscientifica.com Longer-term studies suggest that sustained reductions in appetite and food intake may contribute to the body weight loss observed with this compound receptor agonists. bioscientifica.com

This compound, along with this compound-like peptide 1 (GLP-1) (both derived from the prothis compound gene), contributes to promoting satiety and reducing food intake. mdpi.comphysiology.orgjomes.org Research into co-agonists targeting both this compound and GLP-1 receptors further supports this compound's role in appetite suppression and weight management. frontiersin.org

Role of Fibroblast Growth Factor 21 (FGF21) Pathway in Energy Balance

Fibroblast Growth Factor 21 (FGF21) is a key hormone in energy balance, and its pathway is influenced by this compound signaling. FGF21 is mainly produced in the liver and its expression is induced during fasting. nih.govmdpi.com Recent findings indicate that FGF21 mediates several aspects of this compound action, including the regulation of energy balance, glucose, and lipid metabolism. nih.govphysiology.org

Activation of the this compound receptor stimulates the expression and secretion of FGF21 in vivo and in isolated primary hepatocytes. nih.gov Studies in healthy human volunteers have shown that administering natural this compound increases plasma FGF21 levels within hours. nih.gov The functional importance of this connection has been demonstrated in mice lacking the FGF21 gene, where this compound receptor activation failed to induce the body weight loss and changes in lipid metabolism observed in wild-type mice. nih.gov This suggests that this compound regulates glucose, energy, and lipid metabolism partly through FGF21-dependent pathways. nih.gov

Chronic this compound treatment increases the synthesis and secretion of hepatic FGF21. mdpi.com FGF21 can enhance sympathetic output and innervation of brown adipose tissue via central actions, leading to increased energy expenditure. mdpi.com Studies in FGF21 null mice have shown that chronic GCGR agonism does not increase energy expenditure or prevent diet-induced obesity in these animals, indicating that hepatic FGF21 secretion contributes to the chronic effects of this compound on energy expenditure. mdpi.com

Cardiovascular System Effects

This compound has been observed to have effects on the cardiovascular system, including changes in heart rate, cardiac contractility, and blood pressure. oup.commdpi.com These effects are thought to be mediated, in part, by the stimulation of myocardial this compound receptors, which are coupled to Gs protein and lead to the activation of adenylyl cyclase and increased cyclic AMP (cAMP) production. d-nb.info this compound may also inhibit enzymes that break down cAMP. d-nb.info

Most human studies report that pharmacological doses of this compound stimulate heart rate, cardiac contractility, and blood pressure. oup.com Intravenous this compound administration has been shown to increase heart rate and cardiac output. ahajournals.org A this compound bolus can rapidly increase mean heart rate and cardiac output. ahajournals.org

In patients with heart conditions, this compound administration has led to increases in systolic and mean arterial pressure. oup.com In individuals with chronic heart failure, this compound bolus injections have increased heart rates. oup.com Similar effects on heart rate have been reported in other studies using various this compound doses. oup.com

While animal studies have consistently shown positive inotropic and chronotropic effects, translating these findings to patients with low cardiac output states like acute heart failure has yielded variable results. d-nb.info Some evidence suggests that any beneficial effects on cardiac performance might be more related to changes in peripheral vascular resistance than a direct positive inotropic effect. d-nb.info However, other research indicates that this compound can increase heart rate and cardiac output in the failing heart, along with dose-dependent increases in coronary blood flow and oxygen consumption. nih.gov this compound's cardiac actions have traditionally been attributed to direct effects on the heart via myocardial this compound receptor activation. ahajournals.org

The metabolic effects of this compound, such as hyperglycemia resulting from hepatic gluconeogenesis and glycogenolysis, could potentially improve myocardial metabolism and cardiac function, particularly in the context of metabolic remodeling in heart failure. d-nb.info this compound also appears to improve atrio-ventricular conduction and may have anti-arrhythmic properties. nih.gov

Effects on Blood Pressure Regulation

The effects of this compound on blood pressure regulation appear to be more variable and less consistent than its effects on heart rate and contractility, particularly at physiological concentrations. oup.com Despite stimulatory effects on heart rate and contractility, pharmacological this compound seems to have little or no effect on measures of blood pressure in a substantial number of studies. oup.comoup.com However, other studies have reported increases in blood pressure following this compound administration. ahajournals.orgoup.comoup.com

Effects on blood pressure measures are often described as immediate and short-lasting. oup.comoup.com In one study involving eight patients with heart conditions, a 3-mg this compound bolus into the pulmonary artery led to an average 12% increase in systolic blood pressure and an increase in mean arterial pressure, with no changes in diastolic blood pressure. oup.comoup.com These effects reached their maximum within 2 to 5 minutes and lasted less than 25 minutes. oup.comoup.com

Out of 18 studies reporting blood pressure changes related to a this compound bolus, 11 observed increased mean arterial pressure ranging between 5% and 18%. oup.comoup.com A 10% average increase in mean arterial pressure was also observed after a 15-minute infusion of this compound. oup.comoup.com Conversely, one study noted a significant decrease in diastolic blood pressure after a this compound bolus, which the authors suggested might be due to diminished sympathetic tone secondary to improved cardiac output. oup.comoup.com Other studies have reported no effects on blood pressure measures after a this compound bolus or during prolonged infusion. oup.comoup.com

In healthy male volunteers, a high-dose this compound bolus significantly increased systolic and diastolic blood pressure compared to saline. ahajournals.org this compound infusion also increased systolic blood pressure significantly. ahajournals.org

Implications in Response to Cardiovascular Injury

This compound and related peptides, such as this compound-like peptide-1 (GLP-1), have shown potential implications in the response to cardiovascular injury, particularly in the context of ischemia-reperfusion injury. nih.govjacc.orgdiabetesjournals.orgelsevier.es

This compound is considered a stress hormone, and hyperglucagonemia can determine an increased availability of substrate and improve cardiovascular performance, which is crucial in a physiological stress response. nih.gov

Studies have indicated that GLP-1 can provide cardioprotection from ischemia-reperfusion injury, reducing infarct size, ischemic left ventricular dysfunction, and myocardial stunning. jacc.org GLP-1 receptor agonists have also been shown to reduce infarct size in myocardial infarction models. jacc.org The mechanisms underlying this protection are not fully certain but may involve modulating myocardial metabolism and hemodynamic effects like vasodilation. jacc.org GLP-1 may also decrease histamine-induced cardiac injury during reperfusion and restore coronary perfusion pressure during ischemic vasodilation. nih.gov

GLP-1 has been found to improve cardiac function and glucose metabolism in hearts from diabetic rats and can protect cardiac microvessels against oxidative stress, apoptosis, and microvascular barrier dysfunction in diabetes. diabetesjournals.org These protective effects may contribute to improved cardiac function and glucose metabolism in diabetes. diabetesjournals.org In vitro studies suggest a direct effect of GLP-1 on cardiomyocyte survival through the activation of the RISK pathway in the presence of stimuli characteristic of ischemia-reperfusion injury and high glucose conditions. elsevier.es In vivo models of ischemia-reperfusion and heart failure also show that GLP-1-mediated activation of the RISK pathway increases myocardial survival. elsevier.es This cytoprotection is often associated with improved cardiac function in experimental in vivo models. elsevier.es

Neural and Cognitive Functions

Beyond its metabolic and cardiovascular effects, this compound and its receptor are also present in the nervous system, suggesting potential roles in neural and cognitive functions.

This compound Receptor Expression and Signaling in the Brain

Conflicting reports exist regarding the expression of the this compound receptor (GCGR) in the brain. mdpi.com However, recent studies provide evidence for GCGR expression in the human brain. oup.comoup.comnih.govnih.gov GCGR mRNA and protein have been specifically detected in neurons of the frontal cortex. oup.comnih.govnih.gov Varying degrees of expression have been observed across different brain regions, with higher expression noted in the parietal cortex and thalamus in some analyses. oup.comnih.govnih.gov Binding sites for this compound have also been reported in olfactory regions, the hippocampus, anterior pituitary, and amygdala in rodents. mdpi.com

This compound may also cross the blood-brain barrier, and its extraction rate across the brain might even be higher compared to the liver. nih.gov Investigations into central this compound receptor signaling are limited, but available data suggest that its activation may have a potential glucose-lowering effect, which contrasts with hepatic GCGR signaling. oup.com

Association with Cognitive Function

The relationship between this compound and cognitive function is an area of ongoing research. While the central nervous system contains only small amounts of the peptide, and it is unclear if it crosses the blood-brain barrier, this compound receptors have been found in the brain, though their functional significance remains unknown. diva-portal.org

A recent population-based study explored the association between this compound levels and cognitive function in older people. diva-portal.org While fasting this compound levels were not correlated with cognitive outcomes, post-load (2-hour) plasma this compound was positively associated with better results in a cognitive test (Mini-Mental State Examination) after adjustments for known prognostic factors. diva-portal.org This positive association between this compound and cognitive test results was a novel finding and could potentially reflect neuroprotective properties similar to GLP-1, which has similar intracellular properties. diva-portal.org

Studies investigating the potential impact of altered GCGR signaling on cognitive function have examined individuals with specific GCGR mutations associated with impaired signaling. oup.comoup.comnih.govnih.gov While carriers of these GCGR variants did not have a significantly higher prevalence of dementia, one cognitive test was significantly impaired in individuals with a GCGR cAMP loss-of-function variant compared to controls. oup.comoup.comnih.govnih.gov These findings suggest that altered this compound signaling may be associated with lower cognitive function. oup.comoup.comnih.govnih.gov Further research is needed to elucidate the mechanisms connecting altered GCGR signaling and cognitive decline. oup.comoup.comnih.govnih.gov

Neuroprotective Aspects of this compound Action

Evidence suggests potential neuroprotective aspects associated with this compound action, particularly through the this compound-like peptide-1 receptor (GLP-1R), which can be activated by this compound at higher concentrations. ahajournals.orgneurology.orgpsychiatryonline.orgwjgnet.comnih.govmdpi.com

GLP-1 receptor activation has shown potential neuroprotective effects by improving energy metabolism, inhibiting apoptosis, and reducing neuroinflammation in experimental models. neurology.org GLP-1 and its analogs can cross the blood-brain barrier, where they can exert neuroactive properties. psychiatryonline.orgwjgnet.com GLP-1 receptor expression in the brain supports hippocampal synaptic transmission and regulates cellular apoptosis, potentially regulating neurological and cognitive functions. psychiatryonline.org

Agonists of GLP-1R have demonstrated neuroprotective effects in experimental models of various neurological conditions, including Alzheimer's disease, Parkinson's disease, stroke, and epilepsy. neurology.org These effects may be partly explained by their anti-inflammatory properties, reducing the activation of astrocytes and microglia and the release of neurotoxic mediators. neurology.org Another potential mechanism of neuroprotection involves improving the metabolic support provided by astrocytes to neurons. neurology.org

Preclinical studies have shown that GLP-1 can prevent apoptosis induced by oxygen-glucose deprivation in cultured cortical neurons and exert neuroprotective effects through the cAMP/PKA and PI3K/Akt signaling pathways against cerebral ischemia in mice. frontiersin.org GLP-1 could protect cardiac microvessels against oxidative stress, apoptosis, and microvascular barrier dysfunction in diabetes, which may contribute to improved cardiac function and glucose metabolism. diabetesjournals.org

While research on the direct neuroprotective effects of this compound itself is less extensive than that for GLP-1, the positive association between post-load this compound and cognitive function observed in some studies could potentially suggest neuroprotective properties. diva-portal.org A single study has also indicated that this compound provides neuroprotection in mice following a traumatic brain injury. oup.com

Modulation of Gastrointestinal Motility

This compound is known to influence gastrointestinal motility, generally exerting an inhibitory effect on the smooth muscle of the digestive tract. This modulation can impact gastric emptying, as well as the contractile activity of the small and large intestines.

Research indicates that this compound can retard gastrointestinal motility. Studies in humans have observed that increases in circulating this compound concentration can inhibit intestinal tone, contractions, and propulsion. nih.gov This effect has been noted in the jejunum, where bolus doses of this compound leading to plasma concentrations greater than 800 pg/ml abolished contractions for a short period. nih.gov Continuous infusion resulting in levels above 720 pg/ml led to jejunal dilatation and increased mean transit time, slowing the propulsion of fasting intestinal contents. nih.gov However, these effects on intestinal motility in the jejunum were observed at this compound levels considered unlikely to occur under normal physiological conditions. nih.gov

In the colon, this compound has been shown to inhibit both electrical and pressure rhythms in human subjects. nih.gov Evidence suggests a direct action of this compound on colonic smooth muscle. nih.gov This inhibitory effect on colonic peristalsis has led to the use of this compound during endoscopic procedures like colonoscopy to reduce motility and facilitate the examination. researchgate.net

Studies in animals have also explored this compound's effects on motility. In rats, this compound administration has been followed by retardation of gastric emptying. ujms.net Research in dogs indicated that this compound retarded motility of the stomach and colon but not the ileum. ujms.net Some studies in rats similarly found no influence of this compound on the small intestine. ujms.net

It is important to distinguish the effects of this compound from those of this compound-Like Peptide-1 (GLP-1), another hormone derived from the prothis compound gene. GLP-1 is well-established for its inhibitory effects on gastric emptying and gastrointestinal motility, contributing to the slowing of GI transit. oup.comwjgnet.comoup.comoup.comoup.combioscientifica.comfrontiersin.orgbmj.comdiabetesjournals.org GLP-1 decreases gastric acid secretion, GI transit, motility, and gastric wall tone. oup.com It reduces contractions in human intestinal muscle. oup.com The mechanisms involve GLP-1 receptors located at myenteric neurons, potentially involving nitrergic and cyclic adenosine monophosphate-dependent pathways. oup.com While GLP-1 significantly impacts GI motility, the direct physiological role of pancreatic this compound on motility at typical circulating levels appears less pronounced, particularly in the small intestine, where effects are primarily observed at supraphysiological concentrations. nih.gov However, there is also evidence suggesting the human gut as a potential source of extrapancreatic this compound, and that a novel enteric this compound/glucagon receptor (GCGR) circuit might have physiological functions beyond glycemic regulation, including influencing colonic motility. nih.gov GCGR blockade significantly slowed ex vivo colonic motility in murine studies. nih.gov

Summary of this compound's Effects on GI Motility (Based on Research Findings)

Region of GI TractObserved Effect of this compoundNotesSource Indices
StomachRetardation of emptyingObserved in rats. ujms.net GLP-1 is also known to slow gastric emptying. oup.comwjgnet.comoup.comoup.comoup.combmj.comdiabetesjournals.org ujms.net
Small IntestineInhibition of tone, contractions, propulsionObserved in humans at supraphysiological concentrations. nih.gov Little to no effect observed in some animal studies. ujms.net nih.govujms.net
ColonInhibition of electrical and pressure rhythmsObserved in humans, suggesting a direct action on smooth muscle. nih.gov Used clinically to reduce peristalsis. researchgate.net nih.govresearchgate.net

Detailed Research Findings Examples:

In healthy volunteers, intravenous bolus doses of this compound resulting in plasma concentrations > 800 pg/ml abolished jejunal contractions for approximately 4.4 minutes after a latency period of about 49 seconds. nih.gov

Continuous intravenous this compound infusion leading to plasma levels > 720 pg/ml resulted in jejunal dilatation and increased mean transit time. nih.gov

In human colonic studies using intraluminal, serosal, and surface electrodes, this compound inhibited both electrical and pressure rhythms across all areas of the large bowel tested. nih.gov

Pathophysiological Contributions of Glucagon in Metabolic Disorders

Diabetes Mellitus (Type 1 and Type 2)

Diabetes mellitus, characterized by chronic hyperglycemia, involves complex hormonal imbalances. While insulin (B600854) deficiency or resistance is central to the disease, aberrant glucagon (B607659) activity is increasingly recognized as a key contributor to its pathogenesis.

Role of Hyperglucagonemia in Diabetic Pathogenesis

Hyperglucagonemia, or elevated levels of this compound in the blood, is a common feature in both type 1 and type 2 diabetes. frontiersin.orgtandfonline.comoup.com This excess this compound contributes to the hyperglycemic state by promoting increased glucose output from the liver. frontiersin.orgdiabetesjournals.org

Hyperglucagonemia plays a significant role in both fasting and postprandial hyperglycemia in diabetic individuals. In the fasting state, elevated this compound leads to inappropriate hepatic glucose production, contributing to elevated fasting blood glucose levels. frontiersin.orge-dmj.orgnih.govoup.com Following a meal, the normal suppression of this compound secretion is blunted in diabetes, resulting in continued hepatic glucose production despite the influx of glucose from the diet. e-dmj.orgnih.gov This failure of postprandial this compound suppression exacerbates postprandial hyperglycemia. e-dmj.org Studies suggest that postprandial hyperglucagonemia can be responsible for a substantial portion of the increase in plasma glucose excursions after oral glucose intake in type 2 diabetes. e-dmj.org

In healthy individuals, this compound secretion is tightly regulated by blood glucose levels, with secretion increasing during hypoglycemia and being suppressed during hyperglycemia. frontiersin.orgdiabetesjournals.org However, in diabetic states, this regulation is impaired. Paradoxical this compound responses to meals, where this compound levels elevate rather than suppress after carbohydrate intake, are observed in patients with type 2 diabetes. e-dmj.org This inappropriate response contributes to postprandial hyperglycemia. e-dmj.org The dysregulation of this compound secretion in diabetes is multifaceted and can involve factors such as impaired alpha-cell glucose sensing, altered paracrine signaling within the pancreatic islets (particularly from beta cells), and potentially disruptions in mitochondrial metabolism within alpha cells. mdpi.comnews-medical.netnih.govnih.gov

Contribution to Diabetic Hyperglycemia (Fasting and Postprandial)

The "Bihormonal Hypothesis" and this compound's Interplay with Insulin Deficiency

The "bihormonal hypothesis," proposed by Unger and Orci, posits that diabetes mellitus is not solely a consequence of insulin deficiency but also involves relative or absolute this compound excess. e-dmj.orgnews-medical.netnih.govnih.govfrontiersin.org This hypothesis highlights the critical interplay between insufficient insulin and excessive this compound in driving the metabolic abnormalities seen in diabetes. Insulin normally suppresses this compound secretion, and in states of insulin deficiency, this inhibitory effect is diminished, leading to hyperglucagonemia. frontiersin.org The combined effect of reduced glucose uptake and utilization due to insulin deficiency and increased hepatic glucose production stimulated by excess this compound results in pronounced hyperglycemia. frontiersin.orgnih.govfrontiersin.org Evidence supporting this hypothesis includes the presence of hyperglucagonemia in various forms of diabetes and studies showing that suppressing this compound can mitigate hyperglycemia in insulin-deficient states. frontiersin.orgnih.govnih.gov

This compound Resistance as a Molecular Phenomenon in Metabolic Disease

This compound resistance, defined as an impaired physiological response to this compound, has been proposed as a molecular phenomenon that may contribute to the development of type 2 diabetes and other metabolic diseases. mdpi.comnih.gov This resistance can occur in the liver, the primary target of this compound action. mdpi.comjci.org Hepatic this compound resistance can involve reduced binding of this compound to its receptor (GCGR) or impaired downstream signaling, leading to a diminished effect of this compound on glucose, amino acid, and lipid metabolism. mdpi.comnih.govjci.org While seemingly counterintuitive that this compound resistance could contribute to hyperglycemia (given that this compound raises blood sugar), it is hypothesized that in certain contexts, impaired hepatic this compound signaling can lead to compensatory hyperglucagonemia from the alpha cells, attempting to overcome the resistance, ultimately contributing to elevated circulating this compound levels. mdpi.comnih.gov

Defective this compound Counter-Regulation in Hypoglycemia in Diabetes

In healthy individuals, a critical function of this compound is to prevent or correct hypoglycemia by stimulating hepatic glucose production. news-medical.netclevelandclinic.orgnih.gov However, in individuals with diabetes, particularly those with type 1 diabetes and advanced type 2 diabetes, the this compound response to falling blood glucose levels is often impaired or absent. clevelandclinic.orgnih.govnih.govThis compound.comfrontiersin.orgoup.com This defective this compound counter-regulation significantly increases the risk of severe hypoglycemia, especially in those receiving insulin therapy. clevelandclinic.orgThis compound.comdiabetesjournals.orgmedscape.org The mechanisms underlying this impaired response are not fully understood but may involve defective alpha-cell glucose sensing, the absence of the normal suppressive effect of insulin on this compound secretion during hypoglycemia (due to insulin deficiency), and potentially autonomic neuropathy affecting pancreatic innervation. nih.govfrontiersin.orgdiabetesjournals.orgnews-medical.net

Obesity and Hepatic Steatosis (Non-Alcoholic Fatty Liver Disease/NAFLD)

Obesity is a significant risk factor for developing type 2 diabetes (T2D) due to the intricate interplay between excess body fat and metabolic processes rockland.com. Non-alcoholic fatty liver disease (NAFLD), now also referred to as metabolic dysfunction-associated steatotic liver disease (MASLD), is the most prevalent chronic liver disease globally, affecting approximately 25% of the population, with a higher incidence in individuals with obesity and/or diabetes doi.orgmdpi.com. NAFLD is characterized by the accumulation of fat in the liver, specifically an intrahepatic fat content exceeding 5% in individuals without significant alcohol intake or use of steatogenic medications mdpi.comnih.govdiabetesjournals.org. This condition can progress to more severe forms, including non-alcoholic steatohepatitis (NASH), fibrosis, cirrhosis, and hepatocellular carcinoma mdpi.commdpi.com. The excessive accumulation of lipids, primarily triglycerides, is strongly linked to the metabolic dysfunction characteristic of NAFLD researchgate.net.

Dysregulated this compound Secretion in Obesity

Dysregulation of this compound secretion is observed in obese individuals, both with and without T2D, when compared to lean individuals nih.gov. While the exact mechanisms are not fully understood, several factors are thought to contribute to inappropriate this compound secretion in the context of obesity and insulin resistance.

Increased fasting levels of this compound (hyperglucagonemia) are present in individuals with T2D and in obese subjects with normal glucose tolerance frontiersin.orgnih.gov. Hyperglucagonemia is considered a major factor in the pathology of T2D rockland.com. Studies have shown that obese individuals exhibit a state of hyperinsulinemia and hyperglucagonemia nih.gov. In obese adults, hyperglucagonemia suggests a reduced sensitivity of alpha cells to insulin, leading to inadequate suppression of this compound secretion nih.gov.

Research in obese mice has demonstrated that fasting leads to a decrease in the hyperglucagonemia associated with obesity bioscientifica.comnih.gov. Pancreatic perfusion studies in mice showed that decreasing glucose concentration increased this compound secretion in lean mice but not in obese mice bioscientifica.comnih.gov. Obesity increased pancreatic this compound release compared to lean mice bioscientifica.comnih.gov. Furthermore, in both obese mice and humans, consuming a meal induces a rise in this compound bioscientifica.comnih.gov. This dysregulation in obesity results in a more static this compound:insulin ratio compared to normal-weight individuals bioscientifica.comnih.gov.

Some studies hypothesize that reduced hepatic this compound receptor signaling in NAFLD leads to a pancreatic feedback mechanism, resulting in augmented compensatory this compound secretion doi.org. This concept is part of the "liver-alpha cell axis," where amino acids regulate this compound secretion, and this compound regulates hepatic amino acid catabolism diabetesjournals.orgbioscientifica.com. Impaired hepatic this compound signaling due to fat deposition may disrupt this axis, leading to increased plasma amino acid concentrations and subsequently stimulating this compound secretion, potentially as a compensatory mechanism for hepatic this compound resistance bioscientifica.com. Elevated plasma levels of total amino acids have been associated with hyperglucagonemia in NAFLD, independent of glycemic control mdpi.com.

Conversely, some earlier research suggested that obesity is characterized by increased insulin and decreased this compound secretion, leading to an anabolic state diabetesjournals.org. However, more recent studies consistently report elevated fasting and postprandial this compound levels in obese and insulin-resistant individuals rockland.comnih.govbioscientifica.comnih.gov.

The dysregulation of this compound secretion in obesity may also involve impaired regulation by fasting and a static this compound/insulin ratio mdpi.com. Normally, fasting increases the this compound/insulin ratio, favoring this compound signaling and increasing hepatic glucose output mdpi.com.

Data from a study comparing fasting plasma this compound concentrations in individuals with T2D with and without NAFLD illustrate the association between NAFLD and higher this compound levels. bioscientifica.com:

GroupNumber of Individuals (n)Fasting Plasma this compound (pmol/L) (IQR)95% CIP-value
T2D with NAFLD5215 (10–21)-6 to -10.003
T2D without NAFLD5811 (7–15)

This table shows that individuals with T2D and NAFLD had significantly higher fasting plasma this compound concentrations compared to those with T2D but without NAFLD bioscientifica.com.

This compound's Influence on Liver Fat Accumulation and Related Conditions

This compound plays a crucial role in regulating lipid metabolism and energy expenditure nih.gov. While historically known for its role in glucose homeostasis, this compound has re-emerged as an important regulator of lipid and amino acid/protein metabolism nih.gov.

This compound exerts several direct hepatic effects, including decreasing hepatic fat doi.org. Studies investigating this compound antagonists for T2D have demonstrated that reduced this compound receptor signaling increases hepatic fat accumulation doi.orgfrontiersin.org. Conversely, chronic this compound receptor activation has been shown to reduce body weight and reverse hepatic steatosis in diet-induced obese mice nih.gov.

The mechanisms by which this compound influences liver fat accumulation involve its effects on hepatic lipid metabolism pathways. This compound stimulates hepatic fatty acid oxidation and inhibits lipogenesis nih.govfrontiersin.org. It activates adenylate cyclase (AC), leading to increased cyclic AMP (cAMP) production, which activates protein kinase A (PKA) frontiersin.org. PKA phosphorylates and inactivates acetyl-CoA carboxylase (ACC), an enzyme involved in fatty acid synthesis, thereby inhibiting de novo fatty acid synthesis frontiersin.org. This compound also decreases liver triglyceride production and decreases hepatic lipoprotein synthesis nih.gov.

Studies using exogenous this compound treatments and this compound receptor (GCGR)-deficient rodent models have highlighted this compound's role in decreasing liver triglycerides and increasing hepatic fatty acid oxidation nih.gov. For instance, mice lacking GCGR are characterized by elevated plasma free-fatty acids and triglycerides nih.gov. Acute administration of this compound has been shown to decrease plasma free fatty acids and triglycerides, and reduce hepatic triglyceride content and secretion in mice frontiersin.org.

Evidence suggests that hepatic lipid accumulation may cause impaired this compound receptor signaling, and this impairment can contribute to and accelerate hepatic lipid accumulation frontiersin.org. This concept aligns with the observation that individuals with NAFLD may exhibit hepatic this compound resistance nih.govbioscientifica.com. This compound resistance in individuals with obesity and MASLD has been characterized by the impaired effects of this compound on amino acid metabolism diabetesjournals.org.

The vicious cycle of hepatic this compound resistance in NAFLD suggests that dysregulated lipid and amino acid/protein metabolism, potentially coupled with impaired autophagy, leads to excess fat accumulation, increased oxidative stress, and hyperaminoacidemia, which in turn results in hyperglucagonemia and hyperglycemia nih.gov.

This compound's influence extends to related metabolic conditions often co-occurring with obesity and NAFLD. It has been implicated in decreasing plasma cholesterol, plasma triglycerides, and total esterified fatty acids nih.gov. This compound infusions have been shown to decrease plasma cholesterol, likely mediated by an increase in low-density lipoprotein binding to its hepatic receptor and a reduction in amino acid incorporation into hepatic lipoproteins bioscientifica.com.

The development of multi-agonists targeting this compound and other receptors, such as GLP-1, is being explored for the treatment of NAFLD and obesity doi.orgfrontiersin.org. These co-agonists have shown promise in preclinical studies by improving hepatic histopathological changes, reducing hepatic steatosis, inflammation, and fibrosis, and increasing mitochondrial β-oxidation doi.orgmdpi.com.

Despite the evidence supporting this compound's role in decreasing liver fat, there is limited data on the effects of acute this compound infusion on hepatic lipolysis bioscientifica.com. Further studies are needed to fully elucidate the direct effects of this compound on metabolism in patients with MASLD bioscientifica.com.

Study/ObservationKey Finding Related to this compound and Liver FatSource Index
Reduced hepatic this compound receptor signalingDecreases expression of lipid metabolism genes, leading to increased liver fat.1
This compound infusion in healthy volunteersLeads to decreased plasma cholesterol and increased energy expenditure.1
This compound signaling deficiency (chronic)Associated with increased liver fat.1
This compound receptor antagonists (in T2D patients)Increase hepatic fat content and plasma LDL.14, 9
This compound receptor activation (chronic, DIO mice)Reduces body weight and reverses hepatic steatosis.4
This compound receptor signaling (hepatic)Increases fatty acid oxidation and reduces liver triglycerides in DIO mice.4
GCGR-deficient miceCharacterized by elevated plasma free-fatty acids and triglycerides.4
Acute this compound administration (mice)Decreased FFA and TG plasma concentrations and reduced hepatic TG content and secretion.14
Hepatic lipid accumulationMay cause impaired this compound receptor signaling, contributing to hepatic lipid accumulation.14
This compound/GLP-1 co-agonists (preclinical/clinical)Improve NAFLD by decreasing inflammation and fibrosis, increasing mitochondrial β-oxidation, reducing steatosis.2, 13

This table summarizes key research findings on the influence of this compound and this compound receptor signaling on liver fat accumulation and related metabolic parameters. mdpi.comnih.govfrontiersin.orgfrontiersin.orgbioscientifica.com

Advanced Research Methodologies in Glucagon Studies

In Vitro and Ex Vivo Models for Alpha-Cell and Receptor Function

In vitro and ex vivo models are fundamental for studying the intrinsic properties of alpha cells and the function of glucagon (B607659) receptors in a controlled environment. These models allow for detailed analysis of cellular responses to various stimuli and the characterization of molecular mechanisms.

Studies Utilizing Isolated Islets and Purified Alpha Cells

Isolated pancreatic islets, containing alpha, beta, delta, and PP cells, serve as a crucial ex vivo model to study the complex interplay between different endocrine cell types in regulating hormone secretion, including this compound. nih.govnih.govnih.gov Studies using isolated islets have demonstrated that this compound is solely secreted by alpha cells and is regulated by factors such as glucose, insulin (B600854), and somatostatin (B550006). nih.govresearchgate.net

Further refinement involves the purification of alpha cells from isolated islets. This allows researchers to investigate the specific mechanisms within alpha cells that control this compound synthesis, processing, and secretion, independent of direct paracrine influences from other islet cells. nih.govnih.govresearchgate.netelifesciences.org However, it is important to note that the properties of dispersed or purified alpha cells can differ from those within intact islets, where cell-to-cell contact and paracrine signaling play significant roles. frontiersin.org Studies using re-aggregated purified human alpha cells, sometimes in combination with beta cells, have been employed to investigate alpha cell function and paracrine regulation, highlighting the importance of cell-to-cell contact for regulated this compound secretion. nih.gov

Research utilizing isolated islets and purified alpha cells has provided insights into the intracellular signaling pathways involved in this compound secretion. For example, studies have investigated the role of calcium signaling and cAMP signaling in alpha cell exocytosis. frontiersin.orgfrontiersin.org

Application of Perfused Organ Models (e.g., Perfused Pancreas)

Perfused organ models, such as the isolated perfused pancreas, offer a more physiologically relevant ex vivo system compared to isolated cells. This model maintains the structural integrity of the organ and allows for the study of hormonal interactions and the influence of blood flow and neural inputs on this compound secretion. jci.org

Studies using the perfused pancreas have been invaluable in understanding the control of pancreatic this compound release and the effects of various secretagogues and inhibitors. jci.org This model allows for the assessment of integrated responses of the islet cells within their native architecture and vascular supply.

Perfused organ models, including perfused working rat hearts, have also been used to investigate the effects of this compound on target organs beyond the liver, such as the heart, demonstrating that physiological levels of this compound can influence metabolic fuel use. nih.govmdpi.com

Genetic Manipulation Models for this compound Pathway Research

Genetic manipulation in animal models, particularly mice, has been instrumental in dissecting the roles of specific genes and signaling pathways in this compound biology.

Tissue-Specific this compound Receptor Knockout Models (e.g., Hepatic, Adipocyte, Neuronal)

Adipocyte GCGR Knockout: The role of this compound signaling in adipose tissue is an area of ongoing research. Studies utilizing adipocyte-specific GCGR knockout mice have investigated the impact of this compound on lipolysis and energy expenditure in white and brown adipose tissue. nih.govnih.gov While some studies suggest a limited role for adipocyte GCGR signaling in regulating white adipose tissue lipolysis at physiological this compound levels, research continues to explore its potential contributions to metabolic regulation. nih.gov

Neuronal GCGR: this compound receptors are also expressed in the brain. nih.gov Neuronal-specific knockout models or pharmacological interventions targeting central this compound signaling have been used to investigate the role of the central nervous system in mediating this compound's effects on appetite, energy expenditure, and weight loss. jci.org Studies suggest that central this compound signaling, potentially involving the FGF21 pathway, contributes to the weight-reducing effects of this compound receptor agonism. frontiersin.orgjci.org

Genetic inactivation of the GCGR in other models, such as zebrafish, has also provided complementary insights into alpha cell hyperplasia. This compound.com

Genetic Disruption of Alpha-Cell Signaling Pathways (e.g., mTORC1 Regulators)

Genetic manipulation can also target specific signaling pathways within alpha cells to understand their impact on this compound production and secretion. The mTORC1 pathway has been identified as a key regulator in alpha cell function and mass. nih.govbiorxiv.orgfrontiersin.org

Studies using mice with alpha-cell-specific deletion of Raptor, a component of mTORC1, have demonstrated that mTORC1 signaling positively regulates alpha cell mass maintenance and this compound secretion, particularly during fasting and hypoglycemia. nih.govfrontiersin.org Conversely, disruption of mTORC1 inhibitors, such as TSC2, specifically in alpha cells has been shown to lead to hyperglucagonemia and this compound resistance. frontiersin.org These models are valuable resources for studying the mechanisms underlying dysregulated this compound secretion in metabolic diseases. frontiersin.org

Genetic models have also been used to investigate the role of specific transporters, like SLC7A2 (a cationic amino acid transporter), in alpha cell proliferation and this compound secretion, particularly in response to interrupted this compound signaling. nih.gov

Pharmacological Tools in this compound Pathway Investigation

Pharmacological tools, including agonists and antagonists targeting the this compound receptor and other related pathways, are essential for probing this compound function and exploring therapeutic possibilities.

This compound receptor agonists have been investigated for their potential therapeutic use in conditions like hypoglycemia and obesity. diabetesjournals.orgiomcworld.comnih.gov Studies using this compound agonists in relevant cell lines and animal models have helped elucidate the downstream signaling pathways activated by this compound receptor binding, such as the cAMP and PKA pathways. iomcworld.comnih.gov

Conversely, this compound receptor antagonists have been developed to reduce excessive this compound action, particularly in type 2 diabetes. nih.govnih.govresearchgate.net While these antagonists can improve glycemic control, their use has also revealed compensatory mechanisms, such as hyperglucagonemia and alpha cell proliferation. pnas.orgnih.gov Pharmacological tools targeting other aspects of this compound biology, such as enzymes involved in its degradation (e.g., Insulin-degrading enzyme - IDE), have also been utilized to study their impact on alpha cell function and this compound homeostasis. springermedizin.de

Standardized this compound challenge tests are employed as pharmacodynamic tools in pharmacological research to assess the effects of drugs on glucose homeostasis and the this compound pathway in humans. researchgate.netnih.gov These tests involve administering this compound and monitoring metabolic responses, providing insights into the contribution of this compound in both normal and altered glucose states. researchgate.netnih.gov

The development of novel pharmacological agents, including long-acting this compound analogues and unimolecular dual- or tri-agonists targeting multiple receptors (e.g., GCGR and GLP-1R), represents an advanced area of this compound research with therapeutic potential. nih.gov Studies investigating the atomic pharmacology of these agents aim to understand their binding interactions and optimize their efficacy. iomcworld.com

Application of Selective this compound Receptor Antagonists

Selective this compound receptor antagonists are compounds designed to block the action of this compound by preventing its binding to the GCGR or inhibiting receptor activation. These antagonists are utilized in research to study the effects of inhibiting this compound signaling, particularly in the context of hyperglycemia. Studies have shown that this compound receptor antagonists can reduce blood glucose levels in both normal and diabetic animal models by decreasing hepatic glucose output. The development of selective, high-potency peptide-based GCGR antagonists, such as truncated this compound peptides, represents an effective approach to decrease GCGR activity in research settings. acs.orgbioscientifica.com For instance, chemically optimized N-terminally truncated this compound fragments have been developed and characterized as full antagonists in cellular signaling and receptor binding assays. acs.org Research using this compound receptor antagonists has provided evidence that this compound plays an essential role in the pathophysiology of diabetes. acs.org

Utilization of Selective this compound Receptor Agonists

Selective this compound receptor agonists are compounds that activate the GCGR, mimicking or enhancing the effects of endogenous this compound. These agonists are valuable research tools for studying the consequences of stimulating this compound signaling. While this compound's primary role is to raise blood glucose, research using agonists, particularly in combination with other incretin (B1656795) mimetics, has revealed more nuanced effects. For example, co-agonists targeting both the this compound receptor and the GLP-1 receptor are being explored in research for their potential to improve glucose metabolism and induce weight loss, demonstrating that appropriate this compound receptor activation can enhance the effects of GLP-1 receptor agonism in preclinical models. researchgate.net Research has also shown that this compound administration can induce beta-cell insulin secretion through both glucose-dependent and independent mechanisms, suggesting paracrine activation of the beta-cell GLP-1 receptor by this compound at localized concentrations. nih.gov

Characterization of Blocking Antibodies Targeting GCGR

Blocking antibodies targeting the GCGR are monoclonal antibodies designed to specifically bind to and inhibit the function of the this compound receptor. These antibodies are characterized through various in vitro and in vivo studies to assess their binding affinity, specificity, and ability to block this compound-induced signaling. Research has involved generating antibodies against GCGR that inhibit this compound action in cells overexpressing the receptor and in primary human hepatocytes. pnas.org Characterization studies have compared the binding and inhibitory characteristics of different antibodies, revealing that some antibodies block this compound binding by targeting the ligand-binding cleft of the extracellular domain (ECD) of the GCGR. pnas.orgnih.govresearchgate.net Other blocking antibodies have been found to inhibit GCGR through an allosteric mechanism, binding to sites on the ECD outside the this compound binding cleft. nih.govresearchgate.net The development and characterization of fully human monoclonal antibodies to GCGR that specifically and potently bind and block GCGR signaling in vitro have allowed for preclinical assessment of efficacy in animal models. oup.com These antibodies have been shown to effectively reduce blood glucose levels in diabetic mice and monkeys. aacrjournals.orgoup.com

Advanced Bioanalytical and Imaging Techniques

Accurate measurement of this compound levels and visualization of this compound signaling are crucial for this compound research. Advanced bioanalytical and imaging techniques have been developed to address the challenges associated with studying this peptide hormone.

Development and Application of Improved this compound Measurement Systems (e.g., Dual-Antibody ELISA)

Accurate measurement of this compound in biological samples has historically been challenging due to the presence of other prothis compound-derived peptides that can cross-react with antibodies used in assays. ibl-japan.co.jpe-enm.orgresearchgate.net Conventional measurement systems like competitive radioimmunoassay (RIA) often showed cross-reactivity with these peptides. ibl-japan.co.jpe-enm.org To address this, more specific assays have been desired and developed, including sandwich ELISA methods utilizing two antibodies, typically targeting the N-terminal and C-terminal ends of this compound. ibl-japan.co.jpnih.gov

Dual-antibody sandwich ELISA systems have significantly improved the accuracy of this compound measurement. ibl-japan.co.jpe-enm.org In this method, one antibody captures the this compound molecule from the sample, while a second labeled antibody detects it, ensuring that only molecules recognized by both antibodies (i.e., intact this compound) are quantified. fn-test.com This approach greatly reduces cross-reactivity with related peptides like oxyntomodulin and glicentin, which share common sequences with this compound but may not be recognized by both antibodies in a sandwich assay. ibl-japan.co.jpmercodia.com

The development of new this compound sandwich ELISAs with higher specificity and sensitivity has been crucial for obtaining accurate plasma this compound measurements, particularly in subjects with elevated levels of prothis compound-derived peptides. researchgate.netnih.govnih.gov These improved systems have a lower detection range, allowing for the measurement of low picomolar concentrations of this compound in plasma. ibl-japan.co.jpnih.gov

Application of these improved this compound measurement systems in research has led to substantial clinical findings and a better understanding of this compound's pathophysiological significance, especially in conditions like type 2 diabetes. e-enm.orgresearchgate.net Accurate this compound measurement using these advanced ELISA methods is expected to contribute to personalized medicine for diabetes by facilitating the diagnosis of individual patient conditions and informing treatment strategies. e-enm.orgnih.gov While LC-MS/MS can also accurately measure this compound, its application in routine clinical use has been limited by longer measurement times and cost compared to ELISA. ibl-japan.co.jp

Emerging Therapeutic Strategies Targeting Glucagon Pathways

Glucagon (B607659) Receptor Modulation as a Therapeutic Principle

Modulating the this compound receptor (GCGR) has emerged as a therapeutic principle for metabolic disorders. oup.comwikipedia.orgresearchgate.netscholaris.cacardiometabolichealth.org The GCGR is a G protein-coupled receptor primarily expressed in the liver, but also found in other tissues such as the kidney, heart, and adipose tissue. researchgate.netmedchemexpress.comnih.gov Activation of the GCGR leads to increased intracellular cAMP levels, promoting hepatic glucose production. wikipedia.orgmims.commedchemexpress.com

Targeting the GCGR can involve either activating or blocking the receptor. While this compound's primary role is to raise blood glucose, chronic GCGR activation has shown potential anti-obesogenic effects by increasing energy expenditure and promoting lipolysis. oup.comnih.govwikipedia.orgnus.edu.sg Conversely, blocking the GCGR can lower blood glucose levels, making it a target for type 2 diabetes treatment. scholaris.caresearchgate.netresearchgate.net

Development of Highly Selective GCGR Agonists and Antagonists

The development of highly selective GCGR agonists and antagonists is an active area of research. wikipedia.orgscholaris.cacardiometabolichealth.orgmedchemexpress.comnih.gov

GCGR Agonists: Selective GCGR agonists are being investigated for their potential to increase energy expenditure and induce weight loss. oup.comnih.govwikipedia.orgnus.edu.sg For example, LY3324954 is a GCGR agonist characterized for its regulation of glucose and lipid metabolism and whole-body energy balance in mice. researchgate.net While acute this compound receptor agonism can increase hepatic glucose production, the chronic effects and the integration with other metabolic signals are being explored for therapeutic benefit. nih.govresearchgate.net

GCGR Antagonists: Selective GCGR antagonists aim to reduce hepatic glucose production and lower blood glucose levels in conditions like type 2 diabetes. scholaris.caresearchgate.netresearchgate.net Several small molecule GCGR antagonists, such as MK-0893, LY2409021 (Adomeglivant), PF-06291874, and LGD-6972 (RVT-1502), have been investigated in clinical trials, demonstrating efficacy in reducing fasting and post-prandial glucose levels and HbA1c. nih.govresearchgate.netresearchgate.net However, some early candidates faced challenges, including adverse effects like increases in LDL-C, body weight, hepatic fat, and blood pressure, leading to the discontinuation of some development programs. nih.govresearchgate.net Novel approaches, including monoclonal antibodies targeting GCGR like REGN1193, are also being explored with the aim of improving safety and efficacy profiles. researchgate.net

Multi-Receptor Agonist Approaches

Given the interconnectedness of metabolic pathways, multi-receptor agonists that combine the activity of this compound with other incretin (B1656795) hormones like this compound-Like Peptide-1 (GLP-1) and Glucose-Dependent Insulinotropic Polypeptide (GIP) are being developed. nih.govscholaris.cacardiometabolichealth.orgwikipedia.orgnih.govlifescivc.comresearchgate.netacs.orgukri.org These approaches aim to achieve more comprehensive metabolic control by simultaneously addressing multiple hormonal deficiencies or signaling imbalances.

This compound-Like Peptide-1 (GLP-1)/Glucagon Dual Agonists for Metabolic Control

GLP-1/Glucagon dual agonists combine the glucose-dependent insulinotropic effects and appetite suppression of GLP-1 receptor activation with the energy expenditure-increasing and lipolytic effects of this compound receptor activation. nih.govoup.comscholaris.cawikipedia.orgwikipedia.orgnih.govlifescivc.comresearchgate.netacs.orgukri.org This dual agonism has shown promise in preclinical and clinical studies for treating type 2 diabetes and obesity. oup.comwikipedia.orgnus.edu.sgnih.govoup.comwikipedia.org

These dual agonists can lead to significant reductions in body weight, improved glycemic control, and beneficial effects on lipid metabolism. oup.comnus.edu.sgnih.gov The GLP-1 component helps to counteract the potential hyperglycemic effect of this compound by enhancing insulin (B600854) secretion and suppressing this compound release from alpha cells, while the this compound component contributes to increased energy expenditure and potentially greater weight loss than GLP-1 monotherapy. oup.comscholaris.cawikipedia.org Examples of such dual agonists include cotadutide (B8819395) (MEDI0382), which has shown ability to facilitate both weight loss and glycaemic control and alleviate fibrosis in research settings. medchemexpress.comnih.gov

GLP-1/Glucose-Dependent Insulinotropic Polypeptide (GIP)/Glucagon Triagonists

GLP-1/GIP/Glucagon triagonists represent a further advancement, targeting three key incretin receptors simultaneously. researchgate.netacs.orgukri.org This approach aims for additive or synergistic metabolic benefits by combining the effects of GLP-1, GIP, and this compound signaling. cardiometabolichealth.orgwikipedia.orgnus.edu.sgsochob.cl

GIP receptor activation also contributes to glucose-dependent insulin secretion and has effects on adipocytes. wikipedia.org Combining the actions of GLP-1, GIP, and this compound in a single molecule is hypothesized to lead to more pronounced improvements in glycemic control, weight loss, and potentially other metabolic parameters compared to dual agonists or monotherapies. oup.comcardiometabolichealth.orgwikipedia.orgnus.edu.sgsochob.cl Retatrutide (LY3437943) is a notable example of a triagonist that has shown significant dose-dependent weight reduction in clinical trials. oup.commedchemexpress.comwikipedia.org

Strategies for Inhibiting Alpha-Cell Hypersecretion

In conditions like type 2 diabetes, there is often inappropriate hypersecretion of this compound from pancreatic alpha cells, contributing to hyperglycemia. scholaris.caresearchgate.net Strategies aimed at inhibiting this alpha-cell hypersecretion can therefore be beneficial. researchgate.net

GLP-1 receptor agonists are known to suppress this compound secretion in a glucose-dependent manner. wikipedia.org This effect is a key mechanism by which GLP-1-based therapies lower blood glucose. wikipedia.org Additionally, other approaches directly or indirectly targeting alpha cell function or the signaling pathways that regulate this compound release are being investigated to address this pathological hyperglucagonemia.

Metabolic Considerations for Chronic this compound-Based Therapies

Chronic administration of therapies that modulate this compound signaling requires careful consideration of their metabolic effects beyond glucose regulation. While this compound agonism can increase energy expenditure and promote lipolysis, there are also considerations regarding potential impacts on amino acid metabolism and lean body mass. wikipedia.orgwikipedia.org Research is ongoing to understand the long-term effects of chronic this compound-based therapies on whole-body metabolism, including protein turnover and body composition. wikipedia.org The balance between the beneficial effects on energy expenditure and potential catabolic effects needs to be thoroughly evaluated to optimize therapeutic strategies and mitigate potential adverse outcomes. wikipedia.org

Research into Strategies for Mitigating Potential Adverse Metabolic Effects

Given the observed impact of targeting this compound pathways on circulating amino acids and lean body mass, research is exploring strategies to mitigate potential adverse metabolic effects, such as the loss of lean mass. One promising approach involves dietary protein supplementation. Studies in mice have shown that dietary protein supplementation can help preserve lean mass in the context of this compound receptor agonism, particularly when lower doses of the agonist are used. nih.govimperial.ac.uknih.gov

Increasing low circulating amino acid levels through a high protein diet has been shown to help reduce muscle loss associated with this compound receptor-targeted drugs. imperial.ac.uk In preclinical models using a long-acting this compound analog (G108), dietary protein supplementation successfully rescued plasma amino acid levels and provided protection against lean mass loss. nih.gov Importantly, preventing hypoaminoacidemia through additional dietary protein did not negatively impact the ability of G108 to improve glycemia or hepatic steatosis in obese mice. nih.gov These findings suggest that this compound-based therapies could potentially be optimized to leverage their metabolic benefits while minimizing excessive amino acid breakdown that might lead to detrimental effects on lean mass. imperial.ac.uk

Further research into modulating this compound action has also provided insights. For instance, blockade of this compound action in mice deficient in prothis compound-derived peptides resulted in increased skeletal muscle weight and altered fiber type composition, mimicking the phenotype observed with a high-protein diet. researchgate.net This suggests that the hyperaminoacidemia induced by this compound blockade can contribute to an increase in muscle mass. researchgate.net

The following table summarizes some key findings from research into mitigating the impact of this compound pathway targeting on amino acids and lean body mass:

StrategyImpact on Circulating Amino AcidsImpact on Lean Body MassContext
Dietary Protein SupplementationIncreases/RescuesProtects/Reduces LossThis compound receptor agonism (preclinical) nih.govimperial.ac.uknih.gov
This compound Blockade (Genetic)IncreasesIncreasesMice deficient in prothis compound peptides researchgate.net

Note: This table summarizes findings primarily from preclinical studies.

Future Directions in Glucagon Research

Elucidating Novel Glucagon (B607659) Functions and Physiological Roles

Further Investigation into Non-Glucose Metabolic Effects

Beyond its primary role in stimulating hepatic glucose production, this compound has demonstrated effects on lipid and amino acid metabolism. Research indicates that this compound promotes hepatic lipolysis and ketogenesis, mobilizing energy resources during periods of limited nutrient availability. nih.gov It also plays a significant role in hepatic amino acid turnover and related ureagenesis. nih.govtandfonline.com Future investigations will focus on the precise mechanisms by which this compound exerts these effects and their physiological significance. Studies suggest that this compound is a major regulator of plasma amino acid levels, and there is evidence of a liver-alpha cell axis where this compound regulates hepatic amino acid turnover, and amino acids, in turn, regulate alpha cell growth and secretion. tandfonline.com this compound has also been shown to influence bile acid metabolism, including synthesis, uptake, and efflux. mdpi.com Further detailed research is needed to fully understand the extent and implications of these non-glucose metabolic actions.

Advanced Understanding of Alpha-Cell Physiology and Pathophysiology

The pancreatic alpha cell, the primary source of this compound, is a key player in metabolic regulation. Future research will delve deeper into the intricate mechanisms that control alpha cell function in both health and disease.

Detailed Interrogation of Nutrient-Sensing Pathways in this compound Secretion

While glucose is a known regulator of this compound secretion, the precise molecular pathways by which alpha cells sense and respond to various nutrients remain an active area of research. frontiersin.orgnih.gov Emerging data suggest a more holistic model of metabolic signaling where alpha cells sense, transport, and metabolize multiple nutrients, including amino acids and lipids, which provide feedback to regulate this compound secretion. nih.govresearchgate.net Studies are investigating the role of specific nutrient-sensing pathways, such as the AMPK pathway, in mediating this compound secretion in response to low glucose. frontiersin.org The influence of amino acids, like leucine, on alpha cell activity and this compound release, independent of traditional calcium-dependent pathways, is also being explored. diabetesjournals.org Understanding how these nutrient-sensing pathways intersect is a key area for future research. nih.gov

Molecular and Cellular Mechanisms Underlying Alpha-Cell Dysregulation in Diabetes

Alpha cell dysfunction, particularly hyperglucagonemia, is a significant contributor to the hyperglycemia observed in both type 1 and type 2 diabetes. nih.govmdpi.comfrontiersin.org Future research aims to elucidate the molecular and cellular mechanisms behind this dysregulation. This includes investigating how defective alpha cell secretory responses to glucose and paracrine effectors like insulin (B600854) and somatostatin (B550006) contribute to hyperglucagonemia in diabetes. frontiersin.orgnih.gov Mechanisms such as alpha cell insulin resistance, mitochondrial alterations, oxidative stress, and dysfunction in nutrient-sensing machinery are being explored. nih.govmdpi.com Research is also focusing on changes in islet cytoarchitecture in diabetes, including alpha cell hyperplasia and the potential dedifferentiation of beta cells into this compound-producing cells. mdpi.com Studies utilizing techniques like patch-clamp electrophysiology combined with single-cell RNA sequencing are providing high-resolution insights into the impairments in alpha cell function at the level of granule exocytosis in diabetes. frontiersin.org Molecular profiling of alpha cells in type 1 diabetes indicates disrupted identity, regulatory control, and alterations in pathways like mTORC1 signaling, contributing to a hyperactive, glucose-unresponsive phenotype. biorxiv.org

Refinement and Development of Therapeutic Targets

Design of Highly Selective and Potent this compound Pathway Modulators

The design of highly selective and potent modulators of the this compound pathway is a critical area of future research. This involves developing compounds that can precisely target the this compound receptor (GCGR) to achieve desired therapeutic effects while minimizing off-target interactions that could lead to unwanted side effects. Challenges exist in developing non-peptidic ligands for the GLP-1 receptor (GLP-1R) with improved bioavailability, particularly oral absorption, although allosteric modulation presents a promising paradigm for achieving improved receptor specificity. researchgate.netacs.org Positive allosteric modulators (PAMs) of the GLP-1R are being investigated as they may enhance the potency and efficacy of endogenous GLP-1 and peptide analogs. researchgate.netresearchgate.net Research is also underway to identify PAMs, negative allosteric modulators (NAMs), and ago-PAMs specifically for the this compound receptor as potential targets for metabolic diseases. researchgate.net High-throughput screening methods are being developed and utilized to identify novel modulators with specific activity profiles. researchgate.net

Optimization of Multi-Agonist Therapies for Enhanced Efficacy and Reduced Side Effects

Optimization of multi-agonist therapies, particularly those involving this compound receptor agonism alongside other incretin (B1656795) receptors like GLP-1 and glucose-dependent insulinotropic polypeptide (GIP), is a significant focus. The rationale is to leverage the complementary effects of these hormones to achieve enhanced metabolic benefits, such as improved glycemic control and greater weight loss, while potentially mitigating side effects associated with single-agonist approaches. mdpi.comoup.com

This compound's ability to increase energy expenditure and fat oxidation makes it an attractive co-partner for GLP-1 in treating metabolic diseases. mdpi.com Studies have shown that combining GLP-1 and GIP has a stronger effect on appetite suppression and weight loss than GLP-1 receptor agonists alone. mdpi.com The integration of GIP activity into GLP-1 and GCGR agonists is being explored to enhance weight loss and glycemic control while potentially buffering the risk of diabetes associated with chronic GCGR excitation. mdpi.com

Tri-agonist peptides targeting the receptors of GLP-1, GIP, and this compound have shown promising results in preclinical models, demonstrating the potential for synergistic activation of these pathways to revert diet-induced obesity, cognitive impairment, and type 2 diabetes. oup.comfrontiersin.org For example, LY3437943, a triple agonist peptide, has shown significant glucose and weight lowering in phase 1b studies in people with type 2 diabetes. researchgate.net

The optimization process involves carefully balancing the potency at each receptor to maximize desired effects while minimizing potential drawbacks, such as the hyperglycemic effect associated with GCGR activation, which can be offset by GLP-1R activation. frontiersin.org Preclinical studies are exploring various ratios of GCGR to GLP-1R potency to identify peptides that produce significant weight loss without causing hyperglycemia. frontiersin.org

Exploring this compound Pathway Targeting for Non-Diabetic Conditions (e.g., Metabolic Dysfunction-Associated Steatohepatitis (MASH), Obstructive Sleep Apnea (OSA), Neuroinflammation)

Beyond diabetes, the this compound pathway is being explored as a therapeutic target for a range of non-diabetic conditions, including Metabolic Dysfunction-Associated Steatohepatitis (MASH), Obstructive Sleep Apnea (OSA), and neuroinflammation.

In MASH (formerly NAFLD), this compound is a key metabolic regulator whose actions include the reduction of liver fat. bioscientifica.com Patients with MASH may exhibit this compound resistance, which could contribute to the disease's pathogenesis. bioscientifica.com Targeting the this compound pathway, particularly through incretin/glucagon receptor agonists, shows promise for improving hepatic steatosis and inflammation. wjgnet.comnih.gov GLP-1/glucagon dual receptor agonists have shown promising results in preclinical and clinical studies for steatohepatitis, fibrosis, and liver regeneration. bioscientifica.com Pemvidutide, a GLP-1/glucagon dual receptor agonist, is in development for MASH and has shown significant reductions in liver fat content in clinical trials. altimmune.com

For Obstructive Sleep Apnea (OSA), GLP-1 receptor agonists, which can influence this compound secretion, are showing promising therapeutic prospects, particularly in obese individuals with OSA. nih.govnih.govxiahepublishing.com Meta-analyses have indicated that GLP-1 receptor agonists can significantly reduce the severity of OSA, measured by the Apnea-Hypopnea Index (AHI), alongside weight loss and lower blood pressure. nih.govtandfonline.com The effects on OSA may extend beyond weight loss, potentially involving improved respiratory control and reduced systemic inflammation. xiahepublishing.com Dual GIP/GLP-1 receptor agonists are also being investigated for their beneficial effects on AHI and weight in the context of OSA. aasm.org

The role of this compound and related peptides in neuroinflammation is another emerging area. GLP-1 receptor agonists have demonstrated neuroprotective and anti-inflammatory effects in the brain in various inflammatory-related brain diseases. nih.govdovepress.com They may protect the blood-brain barrier, reduce microglial activation, and improve brain insulin sensitivity. nih.govnews-medical.net While much of the research in this area focuses on GLP-1, the interconnectedness of the incretin system suggests potential implications for this compound signaling in neuroinflammatory processes. explorationpub.commdpi.com

Integrative and Systems-Level Approaches to this compound Biology

Future research is increasingly adopting integrative and systems-level approaches to gain a more holistic understanding of this compound's role in metabolic regulation and disease.

Holistic Analysis of this compound's Interconnected Regulatory Networks

A holistic analysis of this compound's interconnected regulatory networks involves studying its interactions with other hormones, metabolites, and signaling pathways at various biological levels. This includes examining the complex interplay between insulin and this compound secretion, which is regulated by blood glucose, incretins, and other signals, and their combined effects on hepatic glucose output. nih.govresearchgate.net

Computational systems biology is being used to analyze the complex signaling networks involving insulin and this compound, including feedback loops and crosstalk interactions, to understand how these contribute to metabolic homeostasis and disease states. nih.gov These models can simulate and test scenarios to understand and potentially repair dysregulation in conditions like diabetes. nih.govresearchgate.net

Research is also exploring the metabolic regulation of this compound secretion itself, recognizing that alpha cell function is influenced by multiple nutrients, including amino acids and lipids, providing reciprocal feedback to regulate this compound secretion and alpha cell mass. bioscientifica.comdiabetesjournals.org The intricate interplay between this compound and other factors, such as PPARs and CREB, in regulating lipid and cholesterol homeostasis is being investigated. mdpi.com Furthermore, the interaction between this compound and pathways like the Wnt/β-catenin signaling pathway in processes such as liver zonation highlights the complexity of this compound's influence on metabolic functions. pnas.org Understanding these interconnected pathways through integrative approaches is crucial for developing more effective therapeutic strategies. researchgate.net

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.